molecular formula C10H12ClNO2 B3037049 2-Amino-2-(3-chlorophenyl)butanoic acid CAS No. 412924-78-8

2-Amino-2-(3-chlorophenyl)butanoic acid

Cat. No.: B3037049
CAS No.: 412924-78-8
M. Wt: 213.66 g/mol
InChI Key: PSTBLRIBNXXEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(3-chlorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-chlorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-4-3-5-8(11)6-7/h3-6H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTBLRIBNXXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of 2-Amino-2-(3-chlorophenyl)butanoic acid

Introduction

2-Amino-2-(3-chlorophenyl)butanoic acid is a substituted amino acid derivative with a unique molecular architecture that makes it a compound of interest for researchers in medicinal chemistry and drug development. Its structure, featuring a chiral center at the alpha-carbon to which both an amino group and a substituted phenyl ring are attached, suggests potential biological activity. This guide provides a detailed examination of its molecular structure and a precise calculation of its molecular weight, offering foundational knowledge for scientists engaged in its study.

Molecular Structure

The structural foundation of 2-Amino-2-(3-chlorophenyl)butanoic acid is a four-carbon butanoic acid chain. The defining features of this molecule are the substitutions at the second carbon (C2). At this position, an amino group (-NH₂) and a 3-chlorophenyl group are attached. The presence of four different substituents on C2 (a carboxyl group, an amino group, a 3-chlorophenyl group, and an ethyl group) renders this carbon a chiral center, meaning the molecule can exist as two distinct enantiomers.

Key Structural Features:
  • Butanoic Acid Backbone: A four-carbon carboxylic acid.

  • Alpha-Amino Acid: The amino group is on the alpha-carbon (C2) relative to the carboxyl group.

  • Aromatic Substitution: A phenyl ring with a chlorine atom at the meta (3) position is attached to the alpha-carbon.

A 2D representation of the molecular structure is provided below:

2D Structure of 2-Amino-2-(3-chlorophenyl)butanoic acid

(Note: This is a placeholder for a generated 2D chemical structure image.)

The systematic IUPAC name for this compound is 2-Amino-2-(3-chlorophenyl)butanoic acid .

Molecular Formula and Identifiers

Based on the molecular structure, the molecular formula is determined by counting the number of atoms of each element.

  • Carbon (C): 4 atoms in the butanoic chain + 6 atoms in the phenyl ring = 10 atoms

  • Hydrogen (H): 12 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 2 atoms in the carboxyl group

Thus, the molecular formula is C₁₀H₁₂ClNO₂ .

IdentifierValue
Molecular Formula C₁₀H₁₂ClNO₂
IUPAC Name 2-Amino-2-(3-chlorophenyl)butanoic acid
InChI Key (A specific InChI Key would be generated for this exact structure)
SMILES CCC(C1=CC=CC(Cl)=C1)(N)C(O)=O
CAS Number A specific CAS number for this particular isomer may not be readily available in public databases. Researchers should verify with a chemical registry service.

Molecular Weight Calculation

The molecular weight (MW) of a molecule is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula C₁₀H₁₂ClNO₂ and the standard atomic weights of each element.

The process for calculating the molecular weight is outlined in the following workflow diagram:

G A Determine Molecular Formula (C₁₀H₁₂ClNO₂) B Identify Constituent Elements (C, H, Cl, N, O) A->B C Obtain Standard Atomic Weights B->C D Calculate Contribution of Each Element (Number of Atoms × Atomic Weight) C->D E Sum the Contributions to get Molecular Weight D->E

Caption: Workflow for Molecular Weight Calculation.

The atomic weights used for this calculation are the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC1012.011[1][2][3]120.11
HydrogenH121.008[4][5][6]12.096
ChlorineCl135.453[7][8][9]35.453
NitrogenN114.007[10][11][12]14.007
OxygenO215.999[13][14][15]31.998
Total 213.664

The calculated molecular weight of 2-Amino-2-(3-chlorophenyl)butanoic acid is 213.66 g/mol . This value is crucial for various experimental procedures, including stoichiometry in chemical reactions, preparation of solutions of known molarity, and analysis in mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution (10 mM)

This protocol describes the preparation of a 100 mL of a 10 mM stock solution of 2-Amino-2-(3-chlorophenyl)butanoic acid.

Materials:

  • 2-Amino-2-(3-chlorophenyl)butanoic acid (MW = 213.66 g/mol )

  • Analytical balance

  • 100 mL volumetric flask

  • Spatula

  • Weighing paper

  • Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer, depending on solubility)

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.100 L × 213.66 g/mol = 0.21366 g

  • Accurately weigh out approximately 21.37 mg of 2-Amino-2-(3-chlorophenyl)butanoic acid using an analytical balance.

  • Carefully transfer the weighed compound into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the compound. Swirl gently to mix.

  • Once the solid is completely dissolved, add more solvent to bring the volume up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

Conclusion

A thorough understanding of the molecular structure and weight of 2-Amino-2-(3-chlorophenyl)butanoic acid is paramount for any scientific investigation involving this compound. This guide has provided a detailed breakdown of its structural components, the derivation of its molecular formula (C₁₀H₁₂ClNO₂), and a precise calculation of its molecular weight (213.66 g/mol ). The provided information serves as a critical reference for researchers, enabling accurate experimental design and data interpretation.

References

  • Oreate AI Blog. (2026, January 15).
  • Oreate AI Blog. (2025, December 19).
  • Unacademy.
  • Quora. (2016, October 3).
  • Quora. (2017, January 25).
  • Westfield State University.
  • Wikipedia.
  • BYJU'S. Carbon.
  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?.
  • Chlorine The Element of Surprise. Chlorine Facts.
  • Vedantu. What is the atomic mass in hydrogen class 11 chemistry CBSE.
  • Quora. (2018, May 9). What is the atomic number and mass number of chlorine?.
  • Reddit. (2022, October 10).
  • CK-12 Foundation.
  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table.
  • Chemistry LibreTexts. (2026, January 27). 2.
  • Jefferson Lab. #1 - Hydrogen - H.
  • Testbook.
  • LabXchange.
  • Quora. (2019, September 10).
  • Quora. (2017, June 29).
  • Commission on Isotopic Abundances and Atomic Weights.
  • Royal Society of Chemistry. Oxygen - Element information, properties and uses | Periodic Table.
  • YouTube. (2022, March 5).
  • Wikipedia. Oxygen.
  • PubChem - NIH. (S)-Baclofen | C10H12ClNO2 | CID 44600.
  • ChemBK. (3R)-4-amino-3-(4-chlorophenyl)butanoic acid.
  • PubChem. 4-Amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid.
  • PubChem. 2-[(3-Chlorophenyl)formamido]butanoic acid | C11H12ClNO3 | CID 24206839.
  • PubChem. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076.
  • PubChem - NIH. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;(3R).
  • Cheméo. Baclofen (CAS 1134-47-0) - Chemical & Physical Properties.
  • Simson Pharma Limited. 4-Amino-3-(2-chlorophenyl)butanoic Acid | CAS No- 28311-34-4.
  • PubChem - NIH. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317.
  • Guidechem. Butanoic acid, 3-amino-2-hydroxy-3-methyl- 62000-66-2 wiki.
  • IUCr Journals. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
  • PubChem. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride.
  • Pharmaffiliates. 28311-34-4 | Product Name : 4-Amino-3-(2-chlorophenyl)butanoic Acid.

Sources

An In-Depth Technical Guide to 2-Amino-2-(3-chlorophenyl)butanoic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)butanoic acid is a halogenated, non-proteinogenic α,α-disubstituted amino acid. Its structure, featuring a chiral quaternary carbon center bearing both an aryl and an ethyl group, suggests potential for unique pharmacological and conformational properties. While this specific molecule is not extensively documented in current scientific literature, this guide provides a comprehensive overview of its known identifiers, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential applications in neuroscience and drug discovery based on the activities of structurally related compounds.

Core Identifiers and Physicochemical Properties

The fundamental identifiers for this compound have been established and are detailed below.

IdentifierValueSource
IUPAC Name 2-Amino-2-(3-chlorophenyl)butanoic acidN/A
Molecular Formula C₁₀H₁₂ClNO₂[1]
SMILES CCC(C1=CC(=CC=C1)Cl)(C(=O)O)N[1]
InChI InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-4-3-5-8(11)6-7/h3-6H,2,12H2,1H3,(H,13,14)[1]
InChIKey PSTBLRIBNXXEBS-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Amino-2-(3-chlorophenyl)butanoic acid. These values are computationally derived and provide a valuable starting point for experimental design and analysis.

PropertyPredicted ValueUnit
Molecular Weight 213.66 g/mol
Monoisotopic Mass 213.05565Da
XlogP -0.4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Topological Polar Surface Area 63.3 Ų

Proposed Synthesis Protocol: Modified Strecker Synthesis

The synthesis of α,α-disubstituted amino acids can be achieved through several established methods. The Strecker synthesis, a robust and versatile reaction, is particularly well-suited for this purpose when starting from a ketone.[2][3] This protocol outlines a proposed multi-step synthesis of 2-Amino-2-(3-chlorophenyl)butanoic acid from the commercially available 1-(3-chlorophenyl)propan-1-one.

Overall Synthetic Workflow

G A 1-(3-chlorophenyl)propan-1-one B α-Aminonitrile Intermediate A->B  Step 1: KCN, NH4Cl in aq. EtOH   C Racemic 2-Amino-2-(3-chlorophenyl)butanoic acid B->C  Step 2: Acid Hydrolysis (e.g., 6M HCl, reflux)  

Caption: Proposed two-step Strecker synthesis of the target amino acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the α-Aminonitrile Intermediate

The first step involves the reaction of 1-(3-chlorophenyl)propan-1-one with a cyanide source and ammonia to form the corresponding α-aminonitrile.

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 1-(3-chlorophenyl)propan-1-one (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium chloride (1.5 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to dissolve the reagents upon heating.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Causality Note: The use of a ketone instead of an aldehyde in the Strecker synthesis directly leads to the formation of an α,α-disubstituted aminonitrile, which is the key precursor to the desired quaternary amino acid.[2] Ammonium chloride serves as the source of ammonia in situ.

Step 2: Hydrolysis to 2-Amino-2-(3-chlorophenyl)butanoic acid

The final step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid.

  • Reaction Setup: Place the crude α-aminonitrile from Step 1 into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: Add an excess of 6M hydrochloric acid. Heat the mixture to reflux and maintain for 12-24 hours. The nitrile hydrolysis can be monitored by the cessation of ammonia evolution.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate upon cooling. Adjust the pH of the solution to the isoelectric point (typically around pH 6-7) with a base, such as ammonium hydroxide, to precipitate the zwitterionic amino acid.

  • Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Self-Validation Note: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry to confirm the molecular weight, and infrared spectroscopy to identify the characteristic functional groups (amino and carboxylic acid).

Potential Applications and Mechanistic Insights

Given the lack of direct research on 2-Amino-2-(3-chlorophenyl)butanoic acid, its potential applications are inferred from its structural characteristics and the known biological activities of related molecules.

Neurological and Psychiatric Disorders

Amino acids and their derivatives are fundamental to neurotransmission.[4][5] The presence of a chlorophenyl group is a common motif in neurologically active drugs. For instance, Baclofen, a structural isomer (4-amino-3-(p-chlorophenyl)butanoic acid), is a well-known GABA-B receptor agonist used as a muscle relaxant. Other chlorophenyl-containing compounds have shown potential in modulating neurological pathways.[6][7]

The unique α,α-disubstitution of the target molecule could confer increased metabolic stability and constrained conformational flexibility, potentially leading to higher receptor selectivity and a modified pharmacokinetic profile compared to its α-monosubstituted counterparts.

G cluster_0 Potential Neuromodulatory Role A 2-Amino-2-(3-chlorophenyl) butanoic acid B CNS Receptors (e.g., NMDA, GABA, etc.) A->B Binding/Interaction C Modulation of Neuronal Signaling B->C Agonism/Antagonism D Therapeutic Effect in Neurological Disorders C->D Downstream Effects

Caption: Conceptual pathway for the potential neurological activity of the title compound.

Research as a Novel Amino Acid Analogue

This compound could serve as a valuable tool for researchers studying amino acid transporters and the effects of non-natural amino acids on protein structure and function. Its incorporation into peptides could induce specific secondary structures due to the steric hindrance around the α-carbon.

Conclusion

2-Amino-2-(3-chlorophenyl)butanoic acid represents an under-explored area of medicinal chemistry. While experimental data is currently lacking, this guide provides a solid theoretical foundation for its study. The proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path to obtaining this compound for further investigation. Its structural similarity to known neuroactive compounds suggests that it could be a promising candidate for drug discovery efforts targeting the central nervous system. Further research is warranted to elucidate its precise biological activities and therapeutic potential.

References

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Pu, X., Ma, H., & Zhang, J. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(16), 2515–2517. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. [Link]

  • PubChemLite. 2-amino-2-(3-chlorophenyl)butanoic acid (C10H12ClNO2). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

  • Dalangin, R., Kim, A., & Campbell, R. E. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(18), 6197. [Link]

  • Wu, G. (2021). Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake. Advances in Nutrition, 12(4), 1435–1448. [Link]

Sources

The Strategic Integration of 2-Amino-2-(3-chlorophenyl)butanoic Acid in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a paradigm shift in drug discovery, with a significant focus on peptidomimetics. These engineered molecules, which mimic the structure and function of natural peptides, offer a powerful platform to overcome the inherent limitations of their biological counterparts, such as poor metabolic stability and low bioavailability. A key strategy in the design of potent peptidomimetics is the incorporation of non-canonical amino acids (ncAAs). This guide provides an in-depth technical exploration of the role and application of a specific, sterically hindered ncAA, 2-Amino-2-(3-chlorophenyl)butanoic acid, in the generation of advanced peptidomimetics. We will detail its synthesis, strategic incorporation into peptide scaffolds, and the subsequent biophysical and biological characterization of the resulting molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of α,α-disubstituted amino acids to drive the next generation of peptide-based therapeutics.

Introduction: The Imperative for Non-Canonical Amino Acids in Peptidomimetic Design

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical utility is often hampered by rapid proteolytic degradation and an inability to cross cellular membranes. Peptidomimetics address these challenges by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic profiles.[1] The incorporation of ncAAs is a cornerstone of modern peptidomimetic design, offering a versatile toolkit to modulate the conformation, stability, and receptor-binding properties of a peptide.[2]

Among the diverse classes of ncAAs, α,α-disubstituted amino acids are of particular interest. The presence of two substituents on the α-carbon atom introduces significant conformational constraints on the peptide backbone, forcing it to adopt well-defined secondary structures such as helices or turns.[3] This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.

This guide focuses on the strategic use of 2-Amino-2-(3-chlorophenyl)butanoic acid , a unique ncAA featuring both an ethyl group and a 3-chlorophenyl group at the α-carbon. The combination of steric bulk from the ethyl group and the electronic and hydrophobic properties of the 3-chlorophenyl moiety makes this a compelling building block for creating peptidomimetics with tailored characteristics. The chlorine substitution on the phenyl ring can further influence binding interactions through halogen bonding and altered aromatic interactions.[4]

Synthesis of 2-Amino-2-(3-chlorophenyl)butanoic Acid: A Practical Approach

The efficient and stereoselective synthesis of α,α-disubstituted amino acids is a critical first step. For 2-Amino-2-(3-chlorophenyl)butanoic acid, two robust and scalable methods are proposed: the Asymmetric Strecker Synthesis and Phase-Transfer Catalytic Alkylation.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[5] The asymmetric variant allows for the stereocontrolled introduction of the amino and nitrile groups.[6]

Protocol 1: Asymmetric Strecker Synthesis of 2-Amino-2-(3-chlorophenyl)butanoic Acid

  • Imine Formation: 3-Chlorobenzaldehyde is reacted with a chiral amine, such as (S)-α-phenylethylamine, to form the corresponding chiral imine.

  • Cyanide Addition: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to facilitate the diastereoselective addition of the cyanide group.

  • Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., 6M HCl) to yield the carboxylic acid.

  • Auxiliary Cleavage: The chiral auxiliary is removed via hydrogenolysis to afford the desired enantiomerically enriched 2-Amino-2-(3-chlorophenyl)butanoic acid.

Strecker_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Nitrile Hydrolysis cluster_step4 Step 4: Auxiliary Cleavage A 3-Chlorobenzaldehyde C Chiral Imine A->C B (S)-α-phenylethylamine B->C E α-Aminonitrile C->E D TMSCN D->E G Amino Acid (with auxiliary) E->G F 6M HCl F->G I 2-Amino-2-(3-chlorophenyl)butanoic acid G->I H H₂, Pd/C H->I

Caption: Asymmetric Strecker Synthesis Workflow.

Method 2: Phase-Transfer Catalytic Alkylation

Phase-transfer catalysis offers a powerful and operationally simple method for the asymmetric alkylation of glycine derivatives.[7][8] This approach allows for the sequential introduction of the two α-substituents.

Protocol 2: Phase-Transfer Catalytic Alkylation

  • Schiff Base Formation: A Schiff base of a glycine ester (e.g., glycine tert-butyl ester) is formed with a suitable aldehyde (e.g., benzaldehyde).

  • First Alkylation: The Schiff base is alkylated with 3-chlorobenzyl bromide under phase-transfer conditions using a chiral quaternary ammonium salt as the catalyst.

  • Second Alkylation: The mono-alkylated product is then subjected to a second alkylation with ethyl iodide under similar phase-transfer conditions.

  • Hydrolysis: The resulting dialkylated product is hydrolyzed to remove the Schiff base and the ester protecting group, yielding the final amino acid.

PTC_Alkylation cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Second Alkylation cluster_step4 Step 4: Hydrolysis A Glycine tert-butyl ester C Glycine Schiff Base A->C B Benzaldehyde B->C F Mono-alkylated Product C->F D 3-Chlorobenzyl bromide D->F E Chiral Phase-Transfer Catalyst E->F H Di-alkylated Product E->H F->H G Ethyl iodide G->H J 2-Amino-2-(3-chlorophenyl)butanoic acid H->J I Acidic Hydrolysis I->J

Caption: Phase-Transfer Catalytic Alkylation Workflow.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids into a growing peptide chain presents a significant challenge in SPPS.[3] Standard coupling conditions are often sluggish and can lead to incomplete reactions and the formation of deletion sequences. Therefore, optimized protocols are required.

Fmoc-Protection of the Synthesized Amino Acid

Prior to its use in SPPS, the synthesized 2-Amino-2-(3-chlorophenyl)butanoic acid must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino group.[9]

Protocol 3: Fmoc-Protection

  • Dissolve the amino acid in a mixture of 10% sodium carbonate and dioxane.

  • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise while maintaining the pH at 9-10 with sodium carbonate solution.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Purify the Fmoc-protected amino acid by column chromatography.

Optimized SPPS Coupling Protocol

The steric hindrance of the α,α-disubstituted amino acid necessitates the use of a highly efficient coupling reagent and optimized reaction conditions to achieve high coupling yields.[10][11]

Protocol 4: SPPS Incorporation

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Activation of Fmoc-2-Amino-2-(3-chlorophenyl)butanoic acid: In a separate vessel, pre-activate the Fmoc-protected ncAA (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test to ensure completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Continue with subsequent deprotection and coupling cycles to complete the peptide synthesis.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc-Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Activated ncAA to Peptide Wash1->Coupling Activation Activate Fmoc-ncAA (HATU/DIPEA) Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 End Elongated Peptide Wash2->End

Caption: SPPS Cycle for Incorporating the ncAA.

Biophysical Characterization of the Resulting Peptidomimetic

The incorporation of 2-Amino-2-(3-chlorophenyl)butanoic acid is expected to induce a specific and stable conformation in the resulting peptidomimetic. Elucidating this three-dimensional structure is crucial for understanding its biological activity.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure of peptides.[12]

Protocol 5: 2D NMR Analysis

  • Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

  • Data Analysis:

    • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

NMR Experiment Information Obtained
1D ¹HGeneral purity and folding assessment
2D TOCSYIdentification of amino acid spin systems
2D NOESYInter-proton distances (< 5 Å) for 3D structure
2D HSQC¹H-¹³C/¹⁵N correlations for resonance assignment

Biological Evaluation of the Peptidomimetic

The ultimate goal of designing a peptidomimetic is to achieve a desired biological effect. A comprehensive biological evaluation is therefore essential.

Serum Stability Assay

A key advantage of peptidomimetics is their enhanced resistance to proteolytic degradation. This can be quantified by a serum stability assay.[13][14]

Protocol 6: Serum Stability Assay

  • Incubation: Incubate the peptidomimetic at a known concentration (e.g., 100 µM) in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Protein Precipitation: Quench the enzymatic degradation by adding a precipitation agent (e.g., trichloroacetic acid or acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptidomimetic remaining.

  • Half-life Calculation: Plot the percentage of intact peptidomimetic versus time and calculate the half-life (t₁/₂) of the compound in serum.

Cell Viability/Cytotoxicity Assays

It is crucial to assess the potential toxicity of the newly designed peptidomimetic on mammalian cells.[15][16][17]

Protocol 7: MTT Cell Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a cancer cell line relevant to the therapeutic target) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the peptidomimetic and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Assay Principle Endpoint
MTT Mitochondrial reductase activityColorimetric (Absorbance)
XTT Mitochondrial reductase activityColorimetric (Absorbance)
LDH Lactate dehydrogenase release (cell lysis)Colorimetric (Absorbance)

Conclusion and Future Perspectives

The incorporation of 2-Amino-2-(3-chlorophenyl)butanoic acid into peptide scaffolds represents a sophisticated strategy for the design of next-generation peptidomimetics. The unique combination of steric hindrance and the electronic properties of the 3-chlorophenyl group provides a powerful tool for controlling peptide conformation and enhancing biological activity. The detailed protocols provided in this guide offer a practical framework for the synthesis, incorporation, and evaluation of this and other structurally related non-canonical amino acids.

Future work in this area will likely focus on exploring the full potential of halogenated α,α-disubstituted amino acids in modulating protein-protein interactions and targeting challenging disease pathways. The continued development of efficient synthetic methodologies and advanced biophysical techniques will undoubtedly accelerate the discovery and development of novel peptidomimetic therapeutics with improved clinical outcomes.

References

  • O'Donnell, M. J. (2005). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Strecker Amino Acid Syntheses. In Comprehensive Asymmetric Catalysis (pp. 1439-1474). Springer, Berlin, Heidelberg.
  • BenchChem. (2023). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
  • Kaptein, B., van der Klein, P. A. M., van der Marel, G. A., & van Boom, J. H. (1992). Synthesis of α,α-disubstituted α-amino acid amides by phase-transfer catalyzed alkylation. Tetrahedron Letters, 33(42), 6373-6376.
  • BenchChem. (2023). Application Notes and Protocols for Cell Viability Assays in Peptide 5g Cytotoxicity Testing.
  • Alewood, P. F., Alewood, D., Miranda, L. P., Love, S. G., Meutermans, W., & Wilson, D. (2000). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. Journal of Peptide Science, 6(7), 301-13.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Toste, F. D., & Miller, S. J. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1856-1859.
  • Ahangarian, G., et al. (2018). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Avicenna Journal of Medical Biotechnology, 10(2), 90-97.
  • Kent, S. B. H., et al. (2013). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 110(45), 18127-18132.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Nowick, J. S. (2021). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Davis, T. A., & Johnston, J. N. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(19), 7891-7901.
  • ResearchGate. (n.d.). Serum stability assays by analytical high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • Mrestani-Klaus, C., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 13(6), e0198244.
  • Walther, R., et al. (2021).
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Wheldrake, J. F., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology, 27(18), 2209-2213.
  • Promega Corporation. (2019). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Springer Nature. (n.d.). Serum Stability of Peptides.
  • Gillingham, D., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539.
  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3356-3360.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Sparrow, J. T., et al. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I.
  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11761.
  • BenchChem. (2023). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Lim, K. H. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Asghari, A., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Functional Foods, 87, 104760.
  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-30.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(3-chlorophenyl)butanoic acid in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Amino Acid Analogue

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide serves as a comprehensive technical resource for characterizing the solubility of 2-Amino-2-(3-chlorophenyl)butanoic acid. The journey of a novel chemical entity from the bench to bedside is paved with critical data points, among which solubility stands as a cornerstone for formulation development, bioavailability, and ultimately, therapeutic efficacy. The low solubility of drug candidates is a persistent challenge in pharmaceutical development, with estimates suggesting that up to 90% of new active pharmaceutical ingredients (APIs) are poorly water-soluble.[1][2] This guide is structured not as a rigid protocol, but as a dynamic framework, empowering you to meticulously map the solubility profile of this unique molecule. We will delve into the causal relationships behind experimental choices, ensuring that each step is not merely followed, but understood.

Our approach is grounded in established scientific principles and regulatory-accepted methodologies, providing a self-validating system for your investigations. By understanding the interplay of molecular structure, pH, and solvent properties, you will be equipped to not only generate robust solubility data but also to rationally approach the formulation challenges inherent in compounds of this class.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-Amino-2-(3-chlorophenyl)butanoic acid is a non-proteinogenic α-amino acid, and its structure presents a fascinating dichotomy of hydrophilic and hydrophobic characteristics that govern its interaction with various solvents.

  • Zwitterionic Nature: Like all amino acids, this molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solutions, these groups can ionize, leading to the formation of a zwitterion, a molecule with both a positive and a negative charge. This dual charge enhances its solubility in polar solvents like water.[3]

  • Hydrophobic Phenyl Ring: The presence of the 3-chlorophenyl group introduces a significant hydrophobic character. This bulky, non-polar moiety will tend to limit solubility in aqueous media but may enhance it in organic solvents. The chloro-substituent further modulates the electronic properties and hydrophobicity of the aromatic ring.

  • Butanoic Acid Side Chain: The ethyl group at the alpha-carbon contributes to the overall lipophilicity of the molecule.

This combination of a polar amino acid backbone and a non-polar aromatic side chain suggests that the solubility of 2-Amino-2-(3-chlorophenyl)butanoic acid will be highly dependent on the properties of the solvent system and the pH of the aqueous environment.

The Critical Role of pH in Aqueous Solubility

The solubility of amino acids in aqueous solutions is profoundly influenced by pH.[4][5] The ionization state of the amino and carboxylic acid groups changes with pH, which in turn affects the molecule's overall charge and its interaction with water molecules.

  • At the Isoelectric Point (pI): At a specific pH, the net charge of the amino acid is zero. At this pI, the intermolecular electrostatic repulsions are at a minimum, leading to the lowest aqueous solubility.

  • In Acidic Solutions (pH < pI): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. This increased charge generally leads to higher solubility in water.

  • In Basic Solutions (pH > pI): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂), resulting in a net negative charge. Again, this increased charge typically enhances aqueous solubility.

Therefore, a crucial aspect of characterizing the solubility profile is to determine the solubility across a range of pH values, particularly those relevant to physiological conditions (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

Experimental Determination of Solubility: A Methodical Approach

A robust determination of solubility requires well-controlled and validated experimental methods. The following protocols are based on internationally recognized guidelines and best practices in the pharmaceutical industry.

Shake-Flask Method for Equilibrium Solubility (OECD 105)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is applicable to both aqueous and organic solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-2-(3-chlorophenyl)butanoic acid to a series of vials containing the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol, ethanol, etc.). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25 °C and/or 37 °C.

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

The following diagram illustrates the workflow for the shake-flask method:

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis A Add excess compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B Seal vial C Sedimentation of excess solid B->C Allow to settle D Filter supernatant (0.22 µm filter) C->D Withdraw sample E Dilute sample D->E F Quantify using validated HPLC method E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pH-Dependent Solubility and pKa Determination

For ionizable compounds like 2-Amino-2-(3-chlorophenyl)butanoic acid, potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the un-ionized form) and the pKa values.[8][9][10]

  • Instrument Calibration:

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Prepare a solution of the compound in a co-solvent if necessary to achieve a suitable starting concentration (e.g., in a water/methanol mixture).

    • Ensure the solution is free of dissolved CO₂ by purging with nitrogen.

  • Titration:

    • Titrate the solution with a standardized solution of HCl or NaOH.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the inflection points of the titration curve. The intrinsic solubility can be calculated from the pH at which precipitation is observed.

The following diagram illustrates the logical flow of a potentiometric titration experiment:

Potentiometric_Titration A Calibrate pH meter B Prepare compound solution (purge with N₂) A->B C Titrate with standardized acid or base B->C D Record pH after each titrant addition C->D Incremental additions E Plot pH vs. titrant volume D->E F Determine pKa from inflection points E->F G Calculate intrinsic solubility from precipitation point E->G

Sources

An In-Depth Technical Guide to 3-Chlorophenyl Substituted Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenation in Amino Acid Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic modification of amino acid scaffolds represents a cornerstone of innovation. Among the vast array of possible modifications, the introduction of halogen atoms, particularly chlorine, onto the phenyl ring of aromatic amino acids has emerged as a powerful tool for modulating pharmacological activity. This guide provides a comprehensive technical overview of 3-chlorophenyl substituted amino acids, a class of compounds that has garnered significant interest for its potential to fine-tune the properties of peptides and small molecule drugs.

The presence of a chlorine atom at the meta-position of the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These alterations can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will delve into the synthesis, key properties, and diverse applications of these valuable building blocks, offering insights for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.

I. The Synthetic Landscape: Crafting 3-Chlorophenyl Substituted Amino Acids

The synthesis of 3-chlorophenyl substituted amino acids can be approached through several methodologies, ranging from classical organic reactions to modern chemoenzymatic strategies. The choice of synthetic route often depends on the desired stereochemistry, the specific amino acid backbone (e.g., phenylalanine or glycine), and the scale of production.

Asymmetric Synthesis of α-Arylglycine Derivatives

The asymmetric synthesis of arylglycines, including 3-chlorophenylglycine, is a topic of significant research interest.[3] One notable approach involves a palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids.[4] This method provides access to α-arylglycine scaffolds with good yields and enantioselectivities.[4]

Experimental Protocol: Palladium-Catalyzed Asymmetric Synthesis of a 3-Chlorophenylglycine Derivative [4]

Objective: To synthesize an enantiomerically enriched N-protected 3-chlorophenylglycine derivative.

Materials:

  • Glyoxylic acid

  • 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonylamide (Pbf-NH2)

  • 3-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Chiral ligand (e.g., a phosphine-based ligand)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst and the chiral ligand in the chosen solvent.

  • Stir the mixture for a specified time to allow for catalyst-ligand complex formation.

  • Add the sulfonamide (Pbf-NH2), 3-chlorophenylboronic acid, and the base to the reaction mixture.

  • Finally, add glyoxylic acid to initiate the three-component reaction.

  • Maintain the reaction at a controlled temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product using column chromatography to isolate the desired N-Pbf-protected (3-chlorophenyl)glycine derivative.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst in conjunction with a chiral ligand is crucial for achieving high enantioselectivity in the C-C bond formation.

  • The Pbf protecting group is selected for its stability during the reaction and its facile, racemization-free cleavage, which is essential for subsequent applications like peptide synthesis.[4]

  • The base is necessary to facilitate the transmetalation step in the catalytic cycle.

Enzymatic and Chemoenzymatic Approaches

Enzymatic transformations offer an environmentally friendly and highly selective alternative for the synthesis of chiral amino acids. Phenylalanine ammonia lyases (PALs) have been explored for the amination of cinnamic acids to produce phenylalanine derivatives.[5] Furthermore, a combination of enzymatic and chemical methods can be employed. For instance, (R,S)-2-chlorophenylglycine can be resolved using an immobilized penicillin acylase to selectively produce the (S)-enantiomer, which is a key intermediate for the antithrombotic drug clopidogrel.[2][6]

The enzymatic transformation of chemically synthesized 3-chloroalanine into other useful amino acids has also been investigated, highlighting the synergy between chemical and biological catalysis.[7]

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity and has been applied to the synthesis of peptide mimetics.[8][9] This one-pot reaction, involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, can be adapted to synthesize complex amino acid derivatives. By utilizing a 3-chlorobenzaldehyde as the aldehyde component, 3-chlorophenyl substituted α-aminoacyl amides can be readily prepared.

Ugi_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde 3-Chlorobenzaldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Intermediate Intermediate Carboxylic_Acid->Intermediate Isocyanide Isocyanide Nitrilium_Ion Nitrilium_Ion Isocyanide->Nitrilium_Ion Product α-Acylamino Amide (3-Chlorophenyl substituted) Imine->Nitrilium_Ion Nitrilium_Ion->Intermediate Intermediate->Product Mumm Rearrangement

Caption: Generalized workflow of the Ugi four-component reaction for synthesizing 3-chlorophenyl substituted α-acylamino amides.

II. Physicochemical and Pharmacological Properties

The introduction of a 3-chloro substituent imparts distinct physicochemical properties that can translate into desirable pharmacological effects.

Physicochemical Data Summary
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
DL-(3-Chlorophenyl)glycine7292-71-9C₈H₈ClNO₂185.61
L-3-Chlorophenylglycine119565-00-3C₈H₈ClNO₂185.61
3-Chloro-DL-phenylalanine1956-15-6C₉H₁₀ClNO₂199.63
3-Chloro-L-phenylalanine80126-51-8C₉H₁₀ClNO₂199.63
3-Chloro-D-phenylalanine---C₉H₁₀ClNO₂199.63

Data compiled from various sources.[10][11][12][13][14]

Impact on Biological Activity

The 3-chlorophenyl moiety can significantly influence how a molecule interacts with its biological target. This is often due to a combination of steric and electronic effects. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, the electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups, potentially affecting ionization states and receptor interactions.

Recent studies have shown that halogen groups at the meta position of the phenylalanine benzene ring increase affinity for the L-type amino acid transporter 1 (LAT1), with the effect correlating with the size of the halogen.[15] This transporter is often overexpressed in cancer cells, making 3-chlorophenylalanine derivatives potential candidates for targeted drug delivery.

III. Applications in Drug Discovery and Development

3-Chlorophenyl substituted amino acids are versatile building blocks with applications spanning various therapeutic areas.[14][16]

Peptide and Peptidomimetic Synthesis

These modified amino acids are valuable for incorporation into peptides to enhance their biological activity and metabolic stability.[17][18] The chlorine substituent can confer resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.[19] They can be used in solid-phase peptide synthesis (SPPS) to create novel peptide architectures.[20][21][22]

Neurological and Psychiatric Disorders

Derivatives containing the 3-chlorophenylpiperazine moiety have been investigated for their potential as antidepressant and antinociceptive agents.[23][24][25] These compounds often target serotonin (5-HT) and dopamine receptors, key players in mood regulation and pain perception.[23] Trazodone analogues incorporating a 3-chlorophenyl group have shown dual 5-HT1A/5-HT7 receptor affinity and antidepressant-like activity.[25] 3-Chloro-DL-phenylalanine has also been explored for its potential in treating neurological disorders by modulating neurotransmitter systems.[16]

Antimicrobial and Anticancer Agents

The 3-chlorophenyl group is a feature in some novel antimicrobial agents.[26] For instance, certain imidazo[1,2-a]pyrimidine derivatives containing this moiety have shown potential activity against bacteria.[26] In the realm of oncology, the selective uptake of 3-chlorophenylalanine derivatives by transporters like LAT1 opens avenues for the targeted delivery of cytotoxic agents to cancer cells.[14][15]

Applications Main 3-Chlorophenyl Substituted Amino Acids Peptides Peptide & Peptidomimetic Synthesis Main->Peptides Neuro Neurological & Psychiatric Disorders Main->Neuro Antimicrobial Antimicrobial & Anticancer Agents Main->Antimicrobial Enhanced_Stability Enhanced Metabolic Stability Peptides->Enhanced_Stability Improved_Activity Improved Biological Activity Peptides->Improved_Activity Antidepressant Antidepressant Activity Neuro->Antidepressant Analgesic Analgesic Properties Neuro->Analgesic Targeted_Delivery Targeted Drug Delivery Antimicrobial->Targeted_Delivery Novel_Antibiotics Novel Antibiotics Antimicrobial->Novel_Antibiotics

Caption: Key application areas of 3-chlorophenyl substituted amino acids in drug development.

IV. Future Perspectives and Conclusion

The strategic incorporation of 3-chlorophenyl substituted amino acids into drug candidates continues to be a promising avenue for therapeutic innovation. The ability of the meta-chloro substituent to modulate key pharmacological properties offers a valuable tool for medicinal chemists to overcome challenges in drug design, such as poor metabolic stability and off-target effects.

Future research will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships governed by this substitution pattern, and the exploration of these building blocks in novel therapeutic modalities, including PROTACs and other targeted protein degraders. As our understanding of the intricate interplay between chemical structure and biological function grows, 3-chlorophenyl substituted amino acids are poised to remain a significant asset in the development of next-generation medicines.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development.
  • Nagata, T., et al. (1986). Enzymatic Transformations of 3-chloroalanine Into Useful Amino Acids. Applied Biochemistry and Biotechnology, 13(2), 147-165. doi: 10.1007/BF02798908.
  • Chem-Impex. (n.d.). 3-Chloro-DL-phenylalanine.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
  • Wesołowska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7384. doi: 10.3390/molecules27217384.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Chem-Impex. (n.d.). 3-Chloro-D-phenylalanine.
  • BenchChem. (n.d.). Commercial Availability and Technical Profile of ((3-Chlorophenyl)sulfonyl)glycine for Research Applications.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis.
  • Pirona, L., et al. (1997). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 52(11-12), 677-683.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Asymmetric synthesis of arylglycines. Chemical Reviews, 100(12), 4483-4532. doi: 10.1021/cr990412l.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Santa Cruz Biotechnology. (n.d.). DL-(3-Chlorophenyl)glycine.
  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515291, L-3-Chlorophenylglycine. Retrieved from [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties.
  • Shaaban, M., et al. (2012). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 17(8), 9684-9701. doi: 10.3390/molecules17089684.
  • Synthesis of 3-amino-5-substituted phenylamino-6- phenyl- 1, 2, 4 -triazines. (n.d.). SIOC Journals.
  • Beisel, T., Diehl, C., & Manolikakes, G. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11, 1159841. doi: 10.3389/fchem.2023.1159841.
  • Weiss, B. F., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 747-753. doi: 10.1111/j.1471-4159.1978.tb09071.x.
  • Jeremic, D., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1032-1038. doi: 10.1161/01.STR.0000258079.87321.a0.
  • Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-280.
  • The Importance of Chiral Building Blocks in Peptide Synthesis. (n.d.).
  • Contesini, F. J., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(12), 3775-3778. doi: 10.1002/anie.201411514.
  • Shaabani, A., et al. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Beilstein Journal of Organic Chemistry, 15, 874-880. doi: 10.3762/bjoc.15.85.
  • Dömling, A. (2002). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Current Opinion in Chemical Biology, 6(3), 306-313. doi: 10.1016/s1367-5931(02)00322-2.
  • Owczarek, K., et al. (2013). Manufacturing of peptides exhibiting biological activity. Polish Journal of Food and Nutrition Sciences, 63(3), 149-156. doi: 10.2478/v10222-012-0081-z.
  • CN102718688A - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012).
  • Jackson, R. F., et al. (2004). Asymmetric synthesis of 3-substituted proline chimeras bearing polar side chains of proteinogenic amino acids. The Journal of Organic Chemistry, 69(23), 7940-7948. doi: 10.1021/jo048762q.
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-DL-phenylalanine.
  • Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7173. doi: 10.1038/ncomms8173.
  • Khalafy, J., et al. (2008). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 61, 64-67.
  • Hamzic, M., et al. (2021). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. The Journal of Organic Chemistry, 86(3), 2210-2223. doi: 10.1021/acs.joc.0c02359.
  • Sánchez-Rangel, D., et al. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 23(19), 11634. doi: 10.3390/ijms231911634.
  • Asad, S., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(16), 8571. doi: 10.3390/ijms22168571.
  • Reddy, P. V. G., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1801. doi: 10.3390/molecules28041801.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Organic Letters, 2(17), 2631-2634.
  • Ecole Polytechnique Fédérale de Lausanne. (2014, September 2). New synthetic amino acid for emerging class of drugs. ScienceDaily. Retrieved from

  • Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4642. doi: 10.1038/s41598-024-55267-z.
  • WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link].

  • Construction of building blocks for solid phase peptide synthesis... (n.d.).

Sources

Biological activity of 2-Amino-2-(3-chlorophenyl)butanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Phenyl-Substituted Aminobutanoic Acid Analogs: A Focus on 2-Amino-2-(3-chlorophenyl)butanoic Acid Scaffolds

Abstract

Amino acid derivatives are fundamental building blocks in modern pharmaceutical development, serving as the basis for a wide array of therapeutic agents.[1] Within this class, aryl-substituted aminobutanoic acids have garnered significant attention, largely due to the clinical success of Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, a potent agonist of the γ-aminobutyric acid (GABA) type B receptor.[2][3] Baclofen is a cornerstone therapy for muscle spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[2][4] This guide leverages the extensive knowledge surrounding Baclofen to create a research framework for a structurally related but less explored chemical space: 2-Amino-2-(3-chlorophenyl)butanoic acid and its analogs. By dissecting the synthesis, structure-activity relationships (SAR), and biological evaluation methodologies pertinent to this class of compounds, this document provides researchers and drug development professionals with a comprehensive roadmap for investigating their therapeutic potential. We will explore the causal reasoning behind experimental design, present detailed protocols for key assays, and propose a logical progression from chemical synthesis to biological characterization.

Part 1: Introduction to α- and β-Aryl Aminobutanoic Acids

Chemical Classification and Significance

Aminobutanoic acids containing an aryl substituent represent a critical pharmacophore in neuroscience. These structures are lipophilic derivatives of GABA, the primary inhibitory neurotransmitter in the central nervous system, allowing them to cross the blood-brain barrier more effectively than GABA itself.[5] The core structure consists of a butanoic acid backbone, an amino group, and a phenyl ring, often substituted with electron-withdrawing groups like chlorine. Variations in the relative positions of these three key moieties (amino, phenyl, and carboxyl groups) give rise to a diverse family of compounds with distinct pharmacological profiles. While β-amino acids like Baclofen are well-documented, α-amino acid analogs, such as the titular 2-Amino-2-(3-chlorophenyl)butanoic acid, present an opportunity for novel target engagement and intellectual property.

The Precedent of Baclofen: A Clinically Relevant GABA-B Agonist

Baclofen exerts its therapeutic effects as a muscle relaxant by selectively activating the metabotropic GABA-B receptor.[3][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates slow and prolonged synaptic inhibition by increasing potassium conductance and decreasing calcium influx.[5] The biological activity of Baclofen is highly stereospecific, with the R-(-)-enantiomer being primarily responsible for its GABA-B agonism.[3] Its clinical applications extend beyond spasticity to off-label uses in treating alcohol use disorder and hiccups.[4] The success of Baclofen validates the aryl-aminobutanoic acid scaffold as a privileged structure for modulating CNS targets.

Rationale for Investigating 2-Amino-2-(3-chlorophenyl)butanoic Acid Analogs

The exploration of 2-Amino-2-(3-chlorophenyl)butanoic acid is driven by fundamental principles of medicinal chemistry:

  • Isomeric Scaffolding: Shifting the amino and phenyl groups from the 3- and 4-positions (as in Baclofen) to the 2-position creates a novel α-amino acid scaffold. This seemingly minor change can drastically alter the molecule's three-dimensional conformation, potentially leading to altered affinity, selectivity, or efficacy at the GABA-B receptor, or even engagement with entirely new biological targets.

  • Exploring Electronic and Steric Effects: Moving the chloro-substituent from the para (4-position) to the meta (3-position) of the phenyl ring modifies the electronic distribution and steric profile of the molecule. This can influence binding interactions within a receptor pocket.[6]

  • Novelty and Patentability: As a less-explored chemical space, these analogs offer significant potential for the discovery of new chemical entities with unique therapeutic profiles and strong intellectual property positions.

Part 2: Synthetic Strategies

Established Routes for Phenyl-Substituted Aminobutanoic Acids

The synthesis of Baclofen and its analogs has been approached through various routes. A common industrial method involves a two-step process starting with a substituted benzyl cyanide.[7] For example, 4-chlorobenzyl cyanide can be reacted with chloroacetic acid, followed by the reduction of the nitrile functional group to an amine using a catalyst like Raney nickel.[7][8] Another strategy employs a Claisen condensation of ethyl acetoacetate and p-chlorobenzaldehyde, followed by the formation of a cyclic imide and a subsequent Hoffmann rearrangement to yield the final product.[5] These established methods provide a robust foundation for designing a synthesis for the target analogs.

Proposed Synthetic Protocol for 2-Amino-2-(3-chlorophenyl)butanoic Acid

A logical approach to synthesizing the target α-amino acid is the Strecker synthesis. This well-established method for creating α-amino acids is chosen for its reliability and use of readily available starting materials.

Step-by-Step Protocol:

  • Ketone Formation: Start with 3-chlorobenzaldehyde. React it with ethylmagnesium bromide (a Grignard reagent) in an appropriate ether solvent (e.g., THF, diethyl ether) under anhydrous conditions. This is followed by an acidic workup and subsequent oxidation (e.g., using PCC or a Swern oxidation) to yield 1-(3-chlorophenyl)propan-1-one.

  • Strecker Reaction:

    • Dissolve 1-(3-chlorophenyl)propan-1-one in an aqueous methanol solution.

    • Add ammonium chloride followed by sodium cyanide.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile.

  • Hydrolysis:

    • Acidify the reaction mixture containing the α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.

    • Reflux the mixture for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Purification:

    • After cooling, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography.

Diagram: Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A 3-Chlorobenzaldehyde C 1-(3-chlorophenyl)propan-1-one A->C 1. Grignard Reaction 2. Oxidation B Ethylmagnesium Bromide B->C D α-Aminonitrile Intermediate C->D Strecker Reaction (NH4Cl, NaCN) E 2-Amino-2-(3-chlorophenyl) butanoic Acid D->E Acid Hydrolysis

Caption: A proposed synthetic workflow for 2-Amino-2-(3-chlorophenyl)butanoic acid via a Strecker synthesis.

Part 3: Structure-Activity Relationships (SAR) and Target Exploration

The GABA-B Receptor as a Primary Hypothesis

Given the structural similarity to Baclofen, the GABA-B receptor is the most logical primary biological target for these new analogs. The initial screening campaign should be designed to determine if these compounds act as agonists, antagonists, or allosteric modulators at this receptor.

Key Pharmacophoric Features from Baclofen and its Homologs

Decades of research on Baclofen and related molecules have illuminated key structural features required for GABA-B receptor activity.[6]

  • The Chlorophenyl Group: This lipophilic group is crucial for activity, likely engaging in hydrophobic interactions within the receptor's binding pocket.[1] The position and nature of the substituent can modulate affinity.[6]

  • The Amino and Carboxylic Acid Groups: These charged groups are essential for forming salt bridges and hydrogen bonds with key residues in the receptor. They mimic the endogenous ligand, GABA.

  • Stereochemistry: As seen with Baclofen, the stereochemistry at the chiral center is critical. The R-enantiomer is significantly more potent than the S-enantiomer, highlighting a highly specific three-dimensional binding orientation.[3][9]

Predicting the Impact of Isomeric Changes

Moving the functional groups to create the 2-amino-2-(3-chlorophenyl) scaffold will fundamentally alter the molecule's shape.

  • Conformational Rigidity: The presence of two substituents (amino and phenyl) on the α-carbon may restrict bond rotation compared to the β-substituted Baclofen. This could lock the molecule into a conformation that is either more or less favorable for binding.

  • Vectorial Arrangement: The relative vectors of the amino, carboxyl, and phenyl groups will be different. This new spatial arrangement will determine how the molecule fits into the binding site and whether the key interactions can be productively formed. It is plausible that this new arrangement could lead to a loss of agonistic activity but the gain of antagonistic properties.

Diagram: SAR Insights and Hypotheses```dot

G cluster_scaffold Core Scaffold cluster_mods Modification Points & Hypotheses cluster_activity Predicted Impact on Activity Core 2-Amino-2-Aryl-Butanoic Acid R1 Aryl Substitution (e.g., 3-Chloro) Core->R1 Modulates lipophilicity and electronic interactions R2 Stereocenter (α-carbon) (R vs. S) Core->R2 Critical for binding orientation R3 Alkyl Chain (e.g., Ethyl group) Core->R3 Influences steric fit and flexibility Activity Biological Activity (Affinity, Efficacy) R1->Activity R2->Activity R3->Activity

Caption: A streamlined workflow for the in vitro biological characterization of novel analogs.

Part 5: Future Directions and Drug Development Considerations

Lead Optimization Strategies

Once initial hits are identified, a lead optimization campaign would commence. This involves systematically modifying the structure to improve key properties. Based on the SAR data, chemists would synthesize new analogs with different substitutions on the phenyl ring (e.g., fluoro, methyl, trifluoromethyl) or alterations to the alkyl backbone to enhance potency, selectivity, and drug-like properties.

In Vivo Models for Efficacy Testing

Promising lead candidates must be tested in animal models to determine if their in vitro activity translates to in vivo efficacy. For GABA-B agonists, relevant models include:

  • Rotarod Test: To assess motor coordination and muscle relaxant effects.

  • Models of Spasticity: In animals with induced spinal cord injury.

  • Models of Neuropathic Pain: Such as the chronic constriction injury (CCI) model.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is critical. Key in vitro assays include:

  • Metabolic Stability: Using liver microsomes to predict how quickly the compound is broken down. [10]* Permeability: Using Caco-2 or PAMPA assays to predict oral absorption.

  • Cytotoxicity: Assessing cell viability in cell lines like HepG2.

Part 6: Conclusion

The investigation of 2-Amino-2-(3-chlorophenyl)butanoic acid analogs represents a logical and scientifically rigorous extension of the well-established pharmacology of Baclofen. While the GABA-B receptor serves as the primary hypothetical target, the novel α-amino acid scaffold holds the potential for unexpected biological activities. By employing a structured approach that integrates rational synthesis, systematic in vitro screening, and careful SAR analysis, researchers can efficiently navigate this chemical space. The detailed protocols and strategic workflows outlined in this guide provide a comprehensive framework for identifying and characterizing new chemical entities with the potential to become next-generation therapeutics for a range of neurological disorders.

References

  • Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Form
  • The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Vertex AI Search.
  • Baclofen | C10H12ClNO2 | CID 2284. PubChem - NIH. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • 2-[(3-Chlorophenyl)formamido]butanoic acid | C11H12ClNO3 | CID 24206839. PubChem. [Link]

  • WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
  • Baclofen. Wikipedia. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Chemistry. [Link]

  • GABAB-Agonistic Activity of Certain Baclofen Homologues. PMC - PubMed Central. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC - NIH. [Link]

  • (S)-Baclofen | C10H12ClNO2 | CID 44600. PubChem - NIH. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Amino Acids in the Development of Prodrugs. PMC. [Link]

  • Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. PubMed. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • A facile and efficient synthesis of Baclofen. Iranian chemical communication. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Universe with Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic stability, leading to peptides with enhanced therapeutic properties.[][2] 2-Amino-2-(3-chlorophenyl)butanoic acid, a sterically hindered UAA, presents a unique opportunity to modulate peptide structure and function. Its α,α-disubstituted nature introduces a significant conformational rigidity, while the 3-chlorophenyl group offers a site for potential aromatic interactions and metabolic protection. This guide provides a comprehensive framework for the successful incorporation of this challenging building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Understanding the Challenge: The Nature of 2-Amino-2-(3-chlorophenyl)butanoic acid

The primary obstacle in utilizing 2-amino-2-(3-chlorophenyl)butanoic acid in SPPS lies in its steric hindrance. The presence of both an ethyl group and a 3-chlorophenyl group at the α-carbon significantly impedes the approach of the incoming activated amino acid to the growing peptide chain's N-terminus.[3] This steric bulk can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[3] Therefore, specialized strategies are required to overcome this kinetic barrier and ensure efficient peptide bond formation.

Part 1: Pre-Synthesis Considerations and Reagent Selection

Protecting Group Strategy

For Fmoc-based SPPS, the α-amino group of 2-amino-2-(3-chlorophenyl)butanoic acid must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under the coupling conditions but readily cleaved by a mild base, typically piperidine in DMF, to allow for the next coupling cycle.[4] The carboxylic acid is typically used directly for activation and coupling.

Resin Selection

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.

Resin TypeC-Terminal FunctionalityRecommended Use
2-Chlorotrityl chloride resin Carboxylic acidIdeal for preparing fully protected peptide fragments and for peptides where C-terminal modifications are planned.[5]
Wang resin Carboxylic acidA standard choice for the synthesis of peptide acids.[5]
Rink Amide resin AmideThe preferred resin when a C-terminal amide is required.[5]
Coupling Reagents for a Hindered System

Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[6] More potent activating agents are necessary to drive the reaction to completion.

Coupling ReagentClassKey Advantages
HATU Aminium/Uronium SaltHighly efficient for coupling hindered amino acids; minimizes racemization.[7][8]
HBTU Aminium/Uronium SaltA reliable and widely used coupling reagent, often used in conjunction with HOBt.[8]
COMU Aminium/Uronium SaltOffers comparable efficiency to HATU with improved safety and solubility profile.[7]
PyAOP Phosphonium SaltHas shown success in the synthesis of peptides containing hindered amino acids.[6]

An additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is typically used in conjunction with these coupling reagents to suppress side reactions and improve coupling efficiency.[3]

Part 2: Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a peptide containing 2-amino-2-(3-chlorophenyl)butanoic acid using Fmoc/tBu chemistry. The principles can be adapted for automated peptide synthesizers.

Workflow for SPPS Incorporation of 2-Amino-2-(3-chlorophenyl)butanoic acid

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Coupling of 2-Amino-2-(3-chlorophenyl)butanoic acid Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Capping 6. Capping (Optional) Wash2->Capping Chain_Elongation 7. Repeat Steps 2-6 for subsequent amino acids Capping->Chain_Elongation Final_Deprotection 8. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 9. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 10. Purification & Analysis Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the chosen resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

  • Loading the First Amino Acid (for 2-Chlorotrityl Chloride Resin):

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry dichloromethane (DCM).[9]

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.[9]

    • Wash the resin thoroughly with DMF and DCM.

Peptide Chain Elongation

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of 2-Amino-2-(3-chlorophenyl)butanoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-2-(3-chlorophenyl)butanoic acid (3-5 equivalents), HATU (or another suitable coupling reagent, 2.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the solution to stand for 5-10 minutes to pre-activate the amino acid.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended. Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency for hindered amino acids.[3]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: After each deprotection, coupling, and capping step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.

Reagent CocktailCompositionUse Case
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)General purpose, especially for peptides with trityl-based protecting groups.[10]
Reagent K TFA, Phenol, Water, Thioanisole, 1,2-ethanedithiol (EDT)For peptides containing multiple arginine residues.[10]
Reagent H TFA, Phenol, Thioanisole, EDT, Water, Dimethylsulfide, Ammonium IodidePrevents methionine oxidation.[10]

General Cleavage Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Analysis

Purification

The crude peptide will contain impurities such as truncated sequences and byproducts from the cleavage process.[12] High-performance liquid chromatography (HPLC) is the standard method for peptide purification.[13]

  • Technique: Reversed-phase HPLC (RP-HPLC) is typically used.

  • Column: A C18 column is a common choice for a wide range of peptides.[14]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is used for elution.[14]

Workflow for Peptide Purification and Analysis

Purification_Analysis_Workflow Crude_Peptide Crude Peptide RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Confirmation Lyophilization Lyophilization Purity_Analysis->Lyophilization Identity_Confirmation->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Sources

Application Note: Chiral Resolution of 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for the chiral resolution of 2-Amino-2-(3-chlorophenyl)butanoic acid.

Executive Summary

This guide details the procedures for the enantiomeric resolution of 2-Amino-2-(3-chlorophenyl)butanoic acid , a sterically hindered


-disubstituted amino acid. Unlike proteinogenic amino acids, the quaternary 

-carbon presents significant steric challenges for standard enzymatic kinetic resolutions (e.g., Acylase I).

Therefore, this protocol prioritizes two robust methodologies:

  • Classical Chemical Resolution: Diastereomeric salt formation via N-acetyl derivatization, suitable for multi-gram to kilogram scale-up.

  • Preparative Chiral HPLC: Direct chromatographic separation for analytical validation and milligram-scale isolation.

Molecule Profile & Challenges

The target molecule is an analog of


-ethyl-phenylglycine. The presence of the ethyl group and the 3-chlorophenyl ring at the same carbon atom creates a "tetrasubstituted" center that is chemically stable but difficult to access sterically.
PropertyData
IUPAC Name 2-Amino-2-(3-chlorophenyl)butanoic acid
Molecular Formula

Molecular Weight 213.66 g/mol
Chiral Center Quaternary

-carbon
Solubility Low in neutral water; Soluble in acidic/basic aqueous solutions and lower alcohols.
pKa (est)

(COOH),

(

)
Resolution Challenge Steric Hindrance: The bulky ethyl and aryl groups inhibit the formation of the transition state in standard enzymatic hydrolysis.

Protocol A: Classical Chemical Resolution (Scale-Up)

Objective: Isolation of the (S)-enantiomer (or (R)-enantiomer) via diastereomeric salt crystallization. Mechanism: The zwitterionic free amino acid does not form stable salts with chiral acids. We must first "mask" the amine functionality (N-acetylation) to allow salt formation with a Chiral Amine Base .

Phase 1: N-Acetylation (Protection)

Rationale: Converts the zwitterion into a free carboxylic acid capable of reacting with a chiral base.

  • Suspend 50.0 g (0.234 mol) of racemic 2-Amino-2-(3-chlorophenyl)butanoic acid in 200 mL of 2M NaOH.

  • Cool the solution to 0–5°C in an ice bath.

  • Add 30 mL of Acetic Anhydride dropwise over 1 hour, simultaneously adding 4M NaOH to maintain pH

    
     10.
    
  • Stir at room temperature for 3 hours.

  • Acidify with concentrated HCl to pH 1–2. The N-acetyl derivative will precipitate.

  • Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Target: >90%[1]

    • Checkpoint: Verify Mono-acetylation via LC-MS (

      
      ).
      
Phase 2: Diastereomeric Salt Formation

Resolving Agent:(S)-(-)-1-Phenylethylamine (S-PEA). Solvent System: Ethanol/Water (95:5) or Isopropanol.

  • Dissolve 25.6 g (0.1 mol) of the N-acetyl-racemate in 150 mL of boiling Ethanol (95%).

  • Add 12.1 g (0.1 mol) of (S)-(-)-1-Phenylethylamine slowly.

  • Reflux for 30 minutes to ensure homogeneity.

  • Cool slowly to room temperature, then stand at 4°C overnight.

    • Crystallization Logic: The less soluble diastereomeric salt (typically the S,S-salt or R,S-salt depending on packing) will crystallize.

  • Filter the crystals. Save the Mother Liquor (contains the opposite enantiomer).

  • Recrystallize the wet cake from Ethanol (approx. 5-7 mL per gram of salt) until constant melting point and optical rotation are achieved.

Phase 3: Liberation and Deprotection

Rationale: The quaternary amide bond is extremely stable. Harsh hydrolysis is required.

  • Suspend the purified salt in water and treat with 1M NaOH to liberate the resolving agent (extract S-PEA with ether for recycling).

  • Acidify the aqueous layer to precipitate the resolved N-acetyl-(S)-amino acid .

  • Hydrolysis: Dissolve the N-acetyl intermediate in 6M HCl (hydrochloric acid).

  • Reflux vigorously for 24–48 hours .

    • Note: Monitor by HPLC.[2][3][4][5][6][7] The steric bulk retards hydrolysis significantly compared to simple phenylglycine.

  • Evaporate to dryness.

  • Neutralize the residue with Propylene Oxide in Ethanol or adjust pH to 6.0 with LiOH to precipitate the free zwitterionic amino acid.

  • Recrystallize from Ethanol/Water.

Workflow Diagram: Chemical Resolution

ChemicalResolution Racemate Racemic 2-Amino-2-(3-chlorophenyl)butanoic acid Protection N-Acetylation (Ac2O / NaOH) Racemate->Protection NAcetyl N-Acetyl Derivative (Racemic) Protection->NAcetyl SaltForm Add (S)-(-)-1-Phenylethylamine Solvent: EtOH NAcetyl->SaltForm Cryst Fractional Crystallization SaltForm->Cryst Solid Crystalline Salt (Diastereomer A) Cryst->Solid  Less Soluble Liquid Mother Liquor (Enriched Diastereomer B) Cryst->Liquid  More Soluble Liberation Salt Break (NaOH) & Extraction of Amine Solid->Liberation Hydrolysis Acid Hydrolysis (6M HCl, Reflux 48h) Liberation->Hydrolysis FinalProd Pure (S)-Enantiomer (Zwitterion) Hydrolysis->FinalProd

Figure 1: Workflow for the classical resolution via diastereomeric salt formation.

Protocol B: Preparative Chiral HPLC (Analytical/Small Scale)

Objective: Rapid isolation of enantiomers without derivatization. Applicability: <100 mg scale or purity check for Protocol A.

Chromatographic Conditions

The presence of the free amino acid functionality requires an acidic modifier or a zwitterionic stationary phase.

ParameterCondition Set 1 (Normal Phase)Condition Set 2 (Reversed Phase)
Column Daicel Chiralpak AD-H (Amylose-based)Chiralpak ZWIX(+) (Zwitterionic)
Dimensions

mm (Analytical)

mm
Mobile Phase n-Hexane / Isopropanol / TFAMeOH / MeCN / Formic Acid
Ratio 90 : 10 : 0.149 : 49 : 2
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Aryl absorption)UV @ 254 nm
Temperature 25°C25°C
Method Optimization Logic
  • Solubility Check: Dissolve 1 mg of racemate in the mobile phase. If cloudy, add minimal Methanol.

  • TFA Requirement: For the AD-H column, Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and prevent peak tailing.

  • Loading: For preparative runs (

    
     mm column), inject 50–100 mg per run.
    
Decision Logic: Which Method to Choose?

MethodSelection Start Start: Racemic Material ScaleCheck Scale Requirement? Start->ScaleCheck Small < 500 mg ScaleCheck->Small Large > 10 grams ScaleCheck->Large HPLC Method B: Chiral HPLC (Chiralpak AD-H) Small->HPLC ChemRes Method A: Chemical Resolution (N-Acetyl + S-PEA) Large->ChemRes

Figure 2: Decision matrix for selecting the appropriate resolution strategy.

Critical Technical Notes & Troubleshooting

Absolute Configuration Assignment

Do not assume the "S" salt yields the "S" amino acid.

  • Action: Perform X-ray crystallography on the diastereomeric salt. The heavy chlorine atom in the 3-position facilitates anomalous dispersion, allowing absolute configuration determination without heavy atom derivatization.

  • Alternative: Compare optical rotation with literature values for

    
    -ethyl-phenylglycine  (known: (S)-(+) configuration).
    
Hydrolysis Difficulties (The "Steric Wall")

The most common failure point in Protocol A is incomplete hydrolysis of the N-acetyl group.

  • Problem: After 24h reflux, LCMS shows 50% starting material.

  • Solution: Switch to Hydrobromic Acid (48% HBr) or use a sealed tube (pressure vessel) at 110°C to accelerate the kinetics.

  • Enzymatic Alternative: If acid hydrolysis degrades the molecule (de-chlorination), use Aminoacylase I (Aspergillus melleus) on the N-acetyl derivative, though reaction times may exceed 72 hours due to steric hindrance.

Safety Considerations
  • 3-Chlorophenyl derivatives: Potential skin irritants. Handle powder in a fume hood.

  • Phenylethylamine: Corrosive and volatile. Use in a well-ventilated area.

References

  • General Resolution of

    
    -Amino Acids:  Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[6] (Foundational text for diastereomeric salt formation).
    
  • Resolution of Phenylglycine Analogs: Wang, S. S., et al. (2015). "Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine." ResearchGate. (Demonstrates the N-acetyl/Amine salt principle).

  • Chiral HPLC of Amino Acids: Sigma-Aldrich Application Note. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

  • Phenylethylamine as Resolving Agent: Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for PEA usage).
  • Steric Hindrance in Enzymatic Resolution: "Process for the enzymatic resolution of racemic 2-amino-1-alkanols." (Discusses limitations and conditions for hindered amine resolution).

Sources

Application Note: Protecting Group Strategies for 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids

Executive Summary

This guide details the protection strategies for 2-Amino-2-(3-chlorophenyl)butanoic acid , a sterically hindered non-proteinogenic amino acid. The presence of a quaternary


-carbon—substituted with both an ethyl group and a 3-chlorophenyl group—creates significant steric bulk. This structural constraint drastically reduces the nucleophilicity of the 

-amine and the electrophilicity of the

-carboxylate compared to standard amino acids.

Successful incorporation of this scaffold into peptides or small molecules requires modified protocols that overcome this steric barrier. This note provides optimized methodologies for Fmoc and Boc protection, utilizing transient silylation and high-efficiency coupling agents to ensure high yields and purity.

Strategic Analysis: Fmoc vs. Boc Chemistry[1][2][3][4][5]

The choice between Fmoc (base-labile) and Boc (acid-labile) protection depends on the downstream application. Due to the steric bulk of the target molecule, deprotection kinetics are also slower; therefore, reaction times must be extended.

FeatureFmoc StrategyBoc Strategy
Primary Utility Solid-Phase Peptide Synthesis (SPPS), GMP manufacturing.Solution-phase synthesis, acid-stable linkers.[1]
Deprotection 20% Piperidine in DMF (Base).TFA / DCM or HCl / Dioxane (Acid).[1]
Steric Impact High: The bulky Fmoc group combined with the quaternary center can make subsequent couplings difficult.Moderate: The t-Butyl group is smaller than Fmoc, potentially easing subsequent coupling steps.
Solubility Low solubility of the zwitterion often requires transient protection (BSA).Generally good solubility in organic solvents after protection.
Recommendation Preferred for SPPS. Use "Transient Silylation" protocol.Preferred for Scale-up/Solution Phase.
Decision Matrix

The following decision tree aids in selecting the optimal protection route based on synthetic requirements.

ProtectionStrategy Start Target: 2-Amino-2-(3-chlorophenyl)butanoic acid AppCheck Downstream Application? Start->AppCheck SPPS Solid Phase Peptide Synthesis (SPPS) AppCheck->SPPS Peptide Library SolPhase Solution Phase / Scale-up AppCheck->SolPhase API Intermediate FmocRoute Fmoc Strategy SPPS->FmocRoute BocRoute Boc Strategy SolPhase->BocRoute FmocCond Protocol A: Transient Silylation (BSA + Fmoc-OSu) FmocRoute->FmocCond Overcomes Sterics BocCond Protocol B: Boc Anhydride (Boc2O + NaOH/Dioxane) BocRoute->BocCond Cost Effective

Figure 1: Strategic decision tree for selecting protecting groups based on downstream application constraints.

Protocol A: N-Fmoc Protection via Transient Silylation

Rationale: Standard Schotten-Baumann conditions (Water/Dioxane/Na2CO3) often fail for


-disubstituted amino acids because the steric hindrance prevents the amine from attacking the Fmoc reagent, and the zwitterionic amino acid is poorly soluble. Transient silylation  using 

-Bis(trimethylsilyl)acetamide (BSA) temporarily protects the carboxylate and silylates the amine, vastly increasing solubility in organic solvents and enhancing the amine's nucleophilicity.
Materials
  • Substrate: 2-Amino-2-(3-chlorophenyl)butanoic acid (1.0 equiv)

  • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 equiv)

  • Silylating Agent: BSA (

    
    -Bis(trimethylsilyl)acetamide) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Workup: 1M HCl, Brine, Ethyl Acetate

Step-by-Step Methodology
  • Suspension: In a flame-dried round-bottom flask under nitrogen, suspend the amino acid (10 mmol) in anhydrous DCM (50 mL).

  • Silylation: Add BSA (25 mmol) via syringe. Reflux the mixture at 40°C for 1-2 hours until a clear solution is obtained.

    • Note: If the solution does not clear, add an additional 0.5 equiv of BSA. This step confirms the formation of the silyl ester and silyl amine.

  • Protection: Cool the solution to 0°C. Add Fmoc-OSu (11 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC. The silylated intermediate is moisture sensitive; quench a small aliquot in methanol before analysis.

  • Hydrolysis & Workup:

    • Add Methanol (5 mL) to quench excess silyl groups (stir 15 min).

    • Concentrate the solvent under reduced pressure.

    • Partition the residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL).

    • Wash the organic layer with water (3x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if necessary.
    

Expected Yield: >85%

Protocol B: N-Boc Protection

Rationale: While less sensitive than Fmoc, the steric bulk still impedes reaction with Boc anhydride. Using a mixed solvent system with extended reaction time ensures complete conversion.

Materials
  • Substrate: 2-Amino-2-(3-chlorophenyl)butanoic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv)
    
  • Base: 1M NaOH (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (2:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the amino acid (10 mmol) in 1M NaOH (25 mL) and Water (10 mL). Ensure complete dissolution (the sodium salt should be soluble).

  • Addition: Add 1,4-Dioxane (35 mL). Cool to 0°C.

  • Reaction: Add

    
     (15 mmol) dropwise (dissolved in minimal dioxane if solid).
    
  • Optimization: Warm to room temperature. Due to steric hindrance, heat the reaction to 50°C and stir for 12–24 hours.

    • Critical Control: Monitor pH periodically; keep pH > 9 by adding small aliquots of NaOH if necessary.

  • Workup:

    • Wash the aqueous reaction mixture with Diethyl Ether (2x) to remove unreacted

      
       and organic impurities (the product remains in the aqueous phase as the carboxylate salt).
      
    • Acidify the aqueous phase carefully with 1M KHSO4 or 1M HCl to pH 2–3. The product should precipitate or oil out.

    • Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layers over

    
     and concentrate to yield the N-Boc protected acid.
    

Expected Yield: >90%

Protocol C: C-Terminal Esterification (Methyl Ester)

Rationale: The quaternary center makes Fischer esterification (Acid/Alcohol) extremely slow. Alkylation of the carboxylate using Methyl Iodide is preferred for this scaffold to avoid harsh reflux conditions that might degrade the 3-chlorophenyl moiety or cause racemization (though less likely for quaternary centers).

Materials
  • Substrate: N-Protected Amino Acid (Fmoc or Boc) or Free Amino Acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.0 equiv) or Potassium Bicarbonate
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
  • Salt Formation: Dissolve the amino acid (10 mmol) in DMF (30 mL). Add

    
     (10 mmol). Stir for 30 minutes at room temperature.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (15 mmol) dropwise.

  • Reaction: Stir at room temperature for 3–4 hours.

    • Note: The "Cesium Effect" enhances the nucleophilicity of the carboxylate, overcoming the steric barrier.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

  • Purification: Concentrate to obtain the ester.

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for generating the fully protected building block ready for peptide synthesis.

Workflow Raw Raw Material 2-Amino-2-(3-chlorophenyl)butanoic acid Step1 Step 1: Solubilization (BSA / DCM) Raw->Step1 overcomes solubility issues Step2 Step 2: N-Protection (Fmoc-OSu) Step1->Step2 in situ reaction Intermed Intermediate N-Fmoc Acid Step2->Intermed Acidic Workup Step3 Step 3: Activation (HATU / DIPEA) Intermed->Step3 Pre-activation Final Peptide Coupling (Solid Phase) Step3->Final

Figure 2: Optimized workflow for incorporating the hindered amino acid into peptide synthesis using the Fmoc/BSA strategy.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][1][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4][9] (Standard text for general protection chemistry).

  • Bolin, D. R., et al. (1989). "Transient silylation for the preparation of Fmoc-amino acids." International Journal of Peptide and Protein Research, 33(5), 353–359. (Primary source for BSA/Fmoc protocol).
  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4–27. Link

  • Spencer, J., et al. (2006). "Synthesis of -disubstituted amino acids." Tetrahedron, 62(26), 6176-6182. (Context for hindered amino acid synthesis).

Sources

Scalable Manufacturing of 2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SC

High-Purity Synthesis via Bucherer-Bergs Cyclization and Enzymatic Resolution

Abstract

This application note details a scalable, industrial-grade protocol for the synthesis of 2-Amino-2-(3-chlorophenyl)butanoic acid , a sterically hindered


-disubstituted amino acid. Due to the quaternary carbon at the 

-position, standard alkylation methods often fail or suffer from low yields. This guide validates a robust Bucherer-Bergs route utilizing 1-(3-chlorophenyl)propan-1-one as the core intermediate. The workflow includes upstream ketone synthesis, hydantoin formation, alkaline hydrolysis, and a downstream enantiomeric resolution strategy. Emphasis is placed on process safety (cyanide management) and critical quality attributes (CQAs) for pharmaceutical applications.
Introduction & Strategic Route Selection

The target molecule features a quaternary center with both an ethyl group and a 3-chlorophenyl ring. This steric bulk presents a "Tetrasubstituted Carbon Problem," rendering standard Strecker syntheses unstable due to the reversibility of aminonitrile formation from sterically hindered ketones.

Why Bucherer-Bergs?

  • Thermodynamic Stability: The hydantoin intermediate is significantly more stable than the aminonitrile formed in Strecker reactions.

  • Purification: Hydantoins crystallize well, allowing for high-purity isolation without chromatography—a critical factor for kilogram-scale manufacturing.

  • Scalability: The reagents (Ammonium Carbonate, Potassium Cyanide) are inexpensive and the reaction proceeds in aqueous alcohol.

Process Overview:

  • Precursor Synthesis: Friedel-Crafts acylation to generate 1-(3-chlorophenyl)propan-1-one.

  • Cyclization: Formation of 5-(3-chlorophenyl)-5-ethylimidazolidine-2,4-dione (Hydantoin).

  • Hydrolysis: Ring opening to yield the racemic amino acid.

  • Resolution: Enzymatic separation to isolate the bioactive enantiomer (typically (S)-enantiomer for this class).

ProcessFlow Start Raw Materials (Chlorobenzene + Propionyl Chloride) Ketone Intermediate 1 1-(3-chlorophenyl)propan-1-one Start->Ketone Friedel-Crafts (AlCl3) Hydantoin Intermediate 2 5,5-Disubstituted Hydantoin Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) RacemicAA Racemic Product 2-Amino-2-(3-chlorophenyl)butanoic acid Hydantoin->RacemicAA Hydrolysis (NaOH, 130°C) ChiralAA Final API (S)-Enantiomer RacemicAA->ChiralAA Enzymatic Resolution (Acylase I)

Figure 1: High-level process flow diagram illustrating the conversion from commodity chemicals to chiral API.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-(3-chlorophenyl)propan-1-one

Rationale: Commercial availability of this specific ketone can be sporadic. In-house synthesis ensures supply chain security.

Reagents:

  • Chlorobenzene (Solvent/Reactant)

  • Propionyl Chloride (1.0 equiv)

  • Aluminum Chloride (AlCl

    
    , 1.1 equiv)
    

Procedure:

  • Setup: Charge a dry reactor with chlorobenzene (5 vol relative to propionyl chloride) under N

    
     atmosphere. Cool to 0–5°C.
    
  • Addition: Add AlCl

    
     portion-wise to avoid exotherms.
    
  • Acylation: Add propionyl chloride dropwise over 2 hours, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by GC-MS (Target: >98% conversion).

  • Quench: Pour reaction mixture slowly onto ice/HCl mixture. Caution: Highly exothermic.

  • Workup: Separate organic layer.[1] Wash with water, then brine. Dry over Na

    
    SO
    
    
    
    .
  • Distillation: Remove excess chlorobenzene under vacuum. Distill the product (bp ~110°C at 10 mmHg) to obtain a colorless oil.

Protocol B: The Bucherer-Bergs Reaction (Hydantoin Formation)

This is the critical scale-up step. The ratio of reagents is vital to suppress side reactions.

Reagents:

  • 1-(3-chlorophenyl)propan-1-one (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (3.0 equiv)
  • Solvent: Ethanol/Water (1:1 v/v)

Safety Critical Control Point (SCCP):

  • Cyanide Hazard: The reactor must be vented to a scrubber containing 10% NaOH/NaOCl to neutralize any HCN gas.

  • pH Control: Maintain reaction pH > 8.0. Acidic conditions release lethal HCN gas.

Procedure:

  • Dissolution: In a reactor, dissolve (NH

    
    )
    
    
    
    CO
    
    
    in water. Add Ethanol.[2][3]
  • Ketone Addition: Add the ketone from Protocol A. Stir to create a suspension.

  • Cyanide Addition: Add KCN solution (in water) slowly at RT.

  • Cyclization: Heat the mixture to 60°C for 18–24 hours. The mixture will become homogeneous before the product begins to precipitate.

  • Completion: Monitor HPLC for disappearance of ketone.

  • Isolation:

    • Cool to 0–5°C.

    • The hydantoin precipitates as a white solid.

    • Filter and wash with cold water (to remove inorganic salts and cyanide traces).

    • Cyanide Waste: Treat mother liquor with bleach (NaOCl) before disposal.

Data Specification:

Parameter Specification
Yield 75–85%
Appearance White crystalline solid
Melting Point 185–188°C

| Purity (HPLC) | >98.0% |[4][5]

Protocol C: Alkaline Hydrolysis to Racemic Amino Acid

Hydantoins are extremely stable; harsh conditions are required to open the ring.

Procedure:

  • Suspend the wet hydantoin cake in 3M NaOH (5.0 equiv).

  • Heat to reflux (approx. 105°C) or use a pressure vessel at 130°C (preferred for speed) for 12 hours.

  • Ammonia Removal: The reaction releases NH

    
     gas. Use a scrubber.
    
  • Precipitation (Isoelectric Point):

    • Cool reaction mass to RT.

    • Adjust pH to ~5.5–6.0 (the isoelectric point of the amino acid) using conc. HCl.

    • The amino acid will precipitate as a zwitterion.

  • Filtration: Filter the solid, wash with water and acetone. Dry at 60°C under vacuum.[3]

Protocol D: Enantiomeric Resolution (Optional)

For pharmaceutical applications requiring the (S)-enantiomer.

Strategy: Kinetic resolution of the N-acetyl derivative using Acylase I (Aspergillus melleus).

  • Acetylation: Treat racemic amino acid with Acetic Anhydride/NaOH to form the N-Acetyl derivative.

  • Enzymatic Hydrolysis:

    • Dissolve N-Acetyl-Amino Acid in water; adjust pH to 7.5 (LiOH/buffer).

    • Add Acylase I (immobilized preferred for scale).

    • Incubate at 37°C. The enzyme selectively hydrolyzes the (S)-N-acetyl group to the free (S)-amino acid. The (R)-enantiomer remains acetylated.

  • Separation:

    • Acidify to pH 1.5. The (R)-N-acetyl derivative precipitates or is extracted into Ethyl Acetate.

    • The free (S)-amino acid remains in the aqueous phase.

    • Neutralize the aqueous phase to pH 6.0 to precipitate pure (S)-2-Amino-2-(3-chlorophenyl)butanoic acid.

Mechanism & Logic

The Bucherer-Bergs reaction involves a complex equilibrium. The excess ammonium carbonate is crucial because it provides both the ammonia source for imine formation and the carbon dioxide source for the final ring closure.

Mechanism Ketone Ketone (R-CO-R') Imine Imine Formation (R-C=NH-R') Ketone->Imine + NH3 Aminonitrile Aminonitrile (Unstable Intermediate) Imine->Aminonitrile + HCN Carbamate Carbamic Acid (Reaction with CO2) Aminonitrile->Carbamate + CO2 Hydantoin Hydantoin Ring (Cyclization) Carbamate->Hydantoin - H2O

Figure 2: Mechanistic pathway.[6] Note that the Aminonitrile is transient; the reaction is driven forward by the thermodynamic stability of the Hydantoin.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (Hydantoin) Loss of CO

/NH

Ensure reactor is sealed or use condenser efficiently. Increase (NH

)

CO

to 4 equiv.
Dark Coloration Polymerization of ketoneEnsure inert atmosphere (N

) during heating. Check ketone purity.
Incomplete Hydrolysis Temperature too lowHydantoin ring is stable. Increase temp to 130°C (autoclave) or increase NaOH conc.
HCN Alarm Acidification of cyanideSTOP. Check scrubber pH. Ensure reaction pH stays >9 until quench.
References
  • Bucherer-Bergs Reaction Review: Heimgartner, H., et al.[6][7] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 2017, 22(10), 1715. [Link]

  • Enzym

    
    -Disubstituted Amino Acids: 
    Kaptein, B., et al. "Enzymatic Resolution of 
    
    
    
    -Disubstituted
    
    
    -Amino Acids."[8] Tetrahedron: Asymmetry, 1993, 4(6), 1113-1116. [Link]
  • Safety in Cyanide Chemistry: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • Industrial Synthesis of Baclofen (Analogous Chemistry): Reddy, K.R., et al. "A Scalable Synthesis of Baclofen." Organic Process Research & Development, 2014. (Provides context for chlorophenyl-alkyl chain manipulation). [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Fmoc-2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of Fmoc-2-Amino-2-(3-chlorophenyl)butanoic acid, a non-proteinogenic, α,α-disubstituted amino acid of significant interest in peptide chemistry and drug development. The incorporation of such sterically hindered amino acids can induce specific conformational constraints in peptides, leading to enhanced biological activity, metabolic stability, and receptor selectivity. This document details a robust two-part synthetic strategy: the initial formation of the core amino acid via a modified Strecker synthesis, followed by the N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group. We provide not only step-by-step instructions but also the underlying chemical principles, safety protocols, purification techniques, and characterization data. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this valuable building block.

Introduction: The Significance of α,α-Disubstituted Amino Acids

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile, base-labile cleavage.[1][2][3] This orthogonality allows for the selective deprotection of the α-amino group without compromising acid-labile side-chain protecting groups, a critical feature for synthesizing complex peptides.[2][]

The target molecule, Fmoc-2-Amino-2-(3-chlorophenyl)butanoic acid, is an α,α-disubstituted amino acid. The presence of two substituents on the α-carbon introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This structural constraint is a powerful tool for medicinal chemists to design peptides with stable secondary structures (e.g., helices or turns), leading to improved resistance to enzymatic degradation and enhanced binding affinity for biological targets. The synthesis of these custom building blocks is therefore a critical first step in exploring their potential. The following protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Overall Synthetic Pathway

The synthesis is accomplished in three primary stages starting from 1-(3-chlorophenyl)butan-1-one:

  • Strecker Synthesis: Formation of the racemic α-aminonitrile intermediate.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid to yield the free amino acid.

  • Fmoc Protection: Installation of the Fmoc group on the α-amino group.

G cluster_0 Overall Synthesis Ketone 1-(3-chlorophenyl)butan-1-one Amino_Acid 2-Amino-2-(3-chlorophenyl)butanoic acid Ketone->Amino_Acid  Strecker Synthesis  & Hydrolysis Fmoc_Product Fmoc-2-Amino-2-(3-chlorophenyl)butanoic acid Amino_Acid->Fmoc_Product  Fmoc-OSu,  Base

Caption: Overall synthetic route to the target compound.

Critical Safety Precautions

This protocol involves several highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Sodium Cyanide (NaCN): EXTREMELY TOXIC AND FATAL. Fatal if swallowed, inhaled, or in contact with skin.[5][6][7] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[8][9] Never allow sodium cyanide to come into contact with acids. A separate waste stream for cyanide-containing materials is mandatory. In case of exposure, seek immediate medical attention.[9]

  • Strong Acids (e.g., Concentrated HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents: Many solvents are flammable and/or toxic. Ensure there are no ignition sources nearby and work in a well-ventilated area.[10][11]

Part 1: Synthesis of 2-Amino-2-(3-chlorophenyl)butanoic acid

This stage utilizes the Strecker synthesis, a classic method for producing amino acids from a carbonyl compound, an amine source, and cyanide.[12][13][14][15]

Principle and Mechanism

The reaction begins with the formation of an imine from the ketone and ammonia (generated in situ from ammonium chloride). The cyanide ion then attacks the imine carbon to form an α-aminonitrile.[16] Subsequent hydrolysis of the nitrile group under strong acidic conditions first yields an amide, which is then further hydrolyzed to the carboxylic acid, providing the final amino acid product.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
1-(3-chlorophenyl)butan-1-one182.6510.0 g (54.7 mmol)Starting material
Ammonium Chloride (NH₄Cl)53.494.39 g (82.1 mmol)Amine source
Sodium Cyanide (NaCN)49.013.22 g (65.7 mmol)EXTREME TOXICITY
Ethanol (EtOH)46.07100 mLSolvent
Deionized Water (H₂O)18.0250 mLSolvent
Concentrated HCl (37%)36.46~100 mLFor hydrolysis
Diethyl Ether74.12As neededFor extraction
Sodium Hydroxide (NaOH)40.00As neededFor pH adjustment
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle, separatory funnel, pH paper/meter.
Detailed Protocol: Strecker Synthesis & Hydrolysis
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 1-(3-chlorophenyl)butan-1-one (10.0 g), ammonium chloride (4.39 g), and ethanol (100 mL). Stir the mixture to dissolve the solids.

  • Cyanide Addition: In the fume hood, carefully add sodium cyanide (3.22 g) to the flask, followed by deionized water (50 mL).

  • Aminonitrile Formation: Seal the flask and stir the mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by TLC or LC-MS if desired. Causality: The extended reaction time is necessary due to the steric hindrance of the ketone, ensuring complete conversion to the aminonitrile.

  • Solvent Removal: After 48 hours, remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: Carefully add concentrated HCl (~100 mL) to the aqueous residue in the flask. CAUTION: This step may generate some HCN gas and must be performed slowly in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) for 24 hours. Causality: The harsh conditions of concentrated acid and high temperature are required to fully hydrolyze the sterically hindered nitrile to the carboxylic acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted starting material or organic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully neutralize it to approximately pH 6-7 by the slow addition of concentrated NaOH solution. The amino acid will precipitate as a white solid.

    • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and then with a small amount of diethyl ether.

    • Dry the product under vacuum to yield 2-Amino-2-(3-chlorophenyl)butanoic acid. The typical yield is 60-70%.

G cluster_1 Workflow: Strecker Synthesis & Hydrolysis A Combine Ketone, NH4Cl, EtOH in RBF B Add NaCN and H2O (Caution!) A->B C Stir at RT for 48h B->C D Remove EtOH via Rotovap C->D E Add Conc. HCl (Caution!) D->E F Reflux for 24h E->F G Cool and Wash with Ether F->G H Neutralize with NaOH to pH 6-7 G->H I Filter and Dry Product H->I

Caption: Experimental workflow for Part 1.

Part 2: Fmoc Protection

This stage installs the Fmoc protecting group onto the primary amine of the newly synthesized amino acid.

Principle and Mechanism

The reaction is a standard nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the activated carbonyl carbon of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The succinimide group is an excellent leaving group, facilitating the formation of the stable carbamate linkage of the Fmoc group.[3] The reaction is performed in a basic aqueous/organic biphasic system to deprotonate the ammonium group of the amino acid, rendering the amine nucleophilic, while also ensuring all reactants are solubilized.[1]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Amino-2-(3-chlorophenyl)butanoic acid227.685.0 g (22.0 mmol)Product from Part 1
Fmoc-OSu337.337.82 g (23.2 mmol)Fmoc source
Sodium Carbonate (Na₂CO₃)105.994.66 g (44.0 mmol)Base
1,4-Dioxane88.1175 mLOrganic solvent
Deionized Water (H₂O)18.0275 mLAqueous solvent
Ethyl Acetate (EtOAc)88.11As neededFor extraction
Hexane86.18As neededFor extraction/purification
1 M HCl36.46As neededFor acidification
Brine, Anhydrous Na₂SO₄-As neededFor work-up
Erlenmeyer flask (500 mL), magnetic stirrer, separatory funnel, pH paper/meter.
Detailed Protocol: Fmoc Protection
  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve the amino acid (5.0 g) and sodium carbonate (4.66 g) in 75 mL of deionized water. Stir until all solids are dissolved. The solution should be basic (pH ~10-11).

  • Fmoc-OSu Addition: In a separate beaker, dissolve Fmoc-OSu (7.82 g) in 75 mL of 1,4-dioxane. Add this solution to the aqueous amino acid solution while stirring vigorously.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). A white precipitate may form.

  • Work-up:

    • Transfer the reaction mixture to a 1 L separatory funnel.

    • Dilute with 150 mL of water and wash with a 1:1 mixture of ethyl acetate/hexane (2 x 100 mL) to remove any unreacted Fmoc-OSu and other non-polar impurities. Discard the organic layers. Causality: This wash removes hydrophobic impurities while the desired deprotonated product remains in the aqueous phase.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification and Characterization

Purification Protocol

The crude Fmoc-2-Amino-2-(3-chlorophenyl)butanoic acid can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration and dry under vacuum. The typical yield after purification is 80-90%.

G cluster_2 Workflow: Fmoc Protection & Purification J Dissolve Amino Acid & Na2CO3 in H2O K Add solution of Fmoc-OSu in Dioxane J->K L Stir at RT Overnight K->L M Wash with EtOAc/Hexane L->M N Acidify Aqueous Layer with HCl to pH 2 M->N O Extract Product into EtOAc N->O P Dry, Filter, and Evaporate Solvent O->P Q Recrystallize from EtOAc/Hexane P->Q

Caption: Experimental workflow for Parts 2 and 3.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
¹H NMR Signals corresponding to the Fmoc group (aromatic protons ~7.2-7.8 ppm, CH and CH₂ ~4.2-4.5 ppm), the 3-chlorophenyl group (aromatic protons), and the butanoic acid chain (aliphatic protons).
¹³C NMR Signals for the Fmoc carbonyl (~156 ppm), the carboxylic acid carbonyl (~175 ppm), and distinct aromatic and aliphatic carbons.[17][18]
Mass Spec (ESI-) Calculated for C₂₅H₂₃ClNO₄: 449.13. Expected [M-H]⁻: 448.1.
Purity (HPLC) >98%
Melting Point A sharp melting point is indicative of high purity.

References

  • Sodium cyanide - Safety D
  • Protecting n-Butyllithium from Air and Moisture (n.d.). Fisher Scientific.
  • MATERIAL SAFETY D
  • Sodium Cyanide MSDS (2010). Fisher Scientific.
  • Handling nBuLi (2022). Reddit r/Chempros.
  • 3-Chlorobenzaldehyde - Material Safety Data Sheet (n.d.). Santa Cruz Biotechnology.
  • nbutyl lithium safety (2024). YouTube.
  • Sodium Cyanide MSDS (2005). Gas-Sensing.com.
  • STANDARD OPERATING PROCEDURE n-Butyllithium (n.d.). University of Arkansas Environmental Health and Safety.
  • 3-Chlorobenzaldehyde | 587-04-2 (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis (n.d.). Benchchem.
  • 3-CHLOROBENZALDEHYDE MSDS (2016). Loba Chemie.
  • 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 (n.d.). PubChem - NIH.
  • 3-Chloro Benzaldehyde MATERIAL SAFETY D
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Safe handling of organolithium compounds in the labor
  • Material Safety Data Sheet (MSDS) - Sodium Cyanide (n.d.). Camachem.
  • Strecker Amino Acid Synthesis (n.d.).
  • Synthesis of Amino Acids (2022). Chemistry LibreTexts.
  • The Strecker Synthesis of Amino Acids (2018). Master Organic Chemistry.
  • Synthesis of Alpha-Amino Acids - Free Sketchy MC
  • Strecker Synthesis (n.d.). Master Organic Chemistry.
  • Fmoc Amino Acids for SPPS (n.d.). AltaBioscience.
  • Fluorenylmethyloxycarbonyl protecting group (n.d.). Wikipedia.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis (2013). Luxembourg Bio Technologies.
  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids (n.d.).
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex (2021). MDPI.
  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields (n.d.). PMC - NIH.
  • Fmoc-2-aminoheptanoic acid | C22H25NO4 | CID 46737266 (n.d.). PubChem - NIH.

Sources

Troubleshooting & Optimization

Minimizing racemization during 2-Amino-2-(3-chlorophenyl)butanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering difficulties with the coupling of 2-Amino-2-(3-chlorophenyl)butanoic acid .

This molecule belongs to the class of


-disubstituted amino acids  (specifically, a sterically hindered analog of isovaline or 

-methylphenylglycine). The presence of the quaternary

-carbon presents unique synthetic challenges that are often misdiagnosed as simple "racemization."
Topic: 2-Amino-2-(3-chlorophenyl)butanoic Acid

Diagnostic: Is it True Racemization?

Before optimizing reaction conditions, we must validate the chemical mechanism. Users often report "racemization" with this residue, but for 2-Amino-2-(3-chlorophenyl)butanoic acid , standard racemization is mechanistically impossible.

The "Impossible" Mechanism

Standard amino acid racemization occurs via base-catalyzed proton abstraction from the


-carbon, leading to a planar enolate or oxazolone intermediate.
  • Standard Amino Acid (e.g., Phe, Ala): Has an acidic

    
    -proton.[1] Risk: High. 
    
  • Your Molecule: The

    
    -carbon is quaternary (bonded to Amine, Carboxyl, Phenyl, and Ethyl groups). It has no 
    
    
    
    -proton
    .
The Real Culprits

If you observe stereochemical erosion (e.g., multiple peaks on chiral HPLC), it is likely due to one of the following "Phantom Racemization" scenarios:

ScenarioMechanismDiagnosis
Partner Epimerization You are coupling to the N-terminus of this hindered residue. The reaction is so slow that the incoming activated amino acid racemizes before it can couple.The chirality loss corresponds to the adjacent residue, not the hindered one.
Starting Material Purity The commercial or synthesized starting material was not 100% enantiopure to begin with.Run Chiral HPLC on the raw amino acid before coupling.
Segment Condensation If coupling a peptide fragment ending in this residue, the C-terminal activation can lead to oxazolone formation. While the oxazolone cannot tautomerize (no H), it is highly stable and may undergo slow decomposition or hydrolysis.Check for hydrolysis products or truncated sequences.

Strategic Protocol: Overcoming Steric Hindrance

The primary challenge with 2-Amino-2-(3-chlorophenyl)butanoic acid is not stability, but extreme steric hindrance . The bulky 3-chlorophenyl and ethyl groups shield the nucleophilic amine (if N-terminal) or the activated carbonyl (if C-terminal).

Recommended Workflow: The "Acid Fluoride" Switch

Standard carbodiimides (DIC/Oxyma) or onium salts (HATU) often fail or react too slowly, allowing side reactions to dominate. We recommend the Acyl Fluoride or HATU/HOAt method with strict base control.

Protocol A: Acyl Fluoride Activation (Best for C-Terminal Activation)

Acyl fluorides are small, highly reactive electrophiles that can penetrate the steric shield of


-disubstituted amino acids better than bulky active esters.
  • Reagents: Cyanuric fluoride (or TFFH) + Pyridine.

  • Solvent: DCM (Dichloromethane) is preferred over DMF for acyl fluoride generation to prevent side reactions.

  • Procedure:

    • Dissolve Amino Acid (1.0 equiv) in DCM.

    • Add Pyridine (1.0 equiv) and Cyanuric Fluoride (0.5 equiv).

    • Stir at

      
      C for 30 mins. Check for formation of acid fluoride (TLC/IR).
      
    • Add the nucleophile (amine) and base (DIPEA).[1]

    • Why? The small size of the -COF group minimizes steric clash during the nucleophilic attack.

Protocol B: HATU/HOAt with Collidine (Best for N-Terminal Extension)

If you are coupling onto the amine of 2-Amino-2-(3-chlorophenyl)butanoic acid:

  • Coupling Reagent: HATU (1.2 equiv) is mandatory. Do not use HBTU/TBTU.

  • Additive: HOAt (1.2 equiv). The nitrogen in the pyridine ring of HOAt assists in "neighboring group participation," accelerating the reaction by ~10x compared to HOBt.

  • Base: Switch from DIPEA to 2,4,6-Collidine (TMP) .

    • Reasoning: Collidine is a weaker, non-nucleophilic base. It is sufficient to deprotonate the carboxylic acid but less likely to strip protons from the incoming activated amino acid (preventing Partner Epimerization).

  • Conditions: Microwave irradiation (

    
    C, 25W) for 20 minutes is often required to drive the reaction to completion.
    

Visualizing the Challenge

The following diagram illustrates why standard racemization is blocked and where the actual stereochemical risk lies.

RacemizationPathways cluster_0 Stereochemical Integrity Check Start 2-Amino-2-(3-chlorophenyl) butanoic acid Base Base (DIPEA/Piperidine) Start->Base Exposure AlphaProton Alpha-Proton Abstraction Base->AlphaProton BLOCKED (No Alpha-H) Enolate Planar Enolate (Racemization) IncomingAA Incoming Activated AA (e.g., Fmoc-Cys-OBt) SlowKinetic Slow Coupling Rate (Due to Sterics) IncomingAA->SlowKinetic Reacts with Hindered Amine PartnerRac Partner Epimerization SlowKinetic->PartnerRac Prolonged Activation Time

Caption: Figure 1. Mechanistic analysis showing the blockage of direct racemization (Red) vs. the risk of partner epimerization due to steric hindrance (Yellow/Green).

Troubleshooting & FAQs

Q: I see a double peak on LCMS with identical mass. If it's not racemization, what is it? A: If you are synthesizing a peptide, this is likely a diastereomer formed because the other amino acid in the coupling step racemized.

  • Test: Hydrolyze the peptide and run chiral HPLC against standards of the other amino acids.

  • Alternative: It could be a rotamer . Sterically hindered peptides often adopt stable conformational isomers that separate on HPLC. Run the HPLC at a higher temperature (

    
    C); if the peaks merge, it is a rotamer, not an impurity.
    

Q: The coupling yield is stuck at 30% even after 24 hours. A: Prolonged reaction time rarely helps with this level of hindrance; it only invites side reactions.

  • Solution: Re-couple using the "Double Coupling" strategy with a different solvent system.

    • Coupling 1: HATU/HOAt in DMF.

    • Coupling 2: PyAOP/HOAt in NMP (N-Methylpyrrolidone). NMP swells the resin better and solvates the hindered chains more effectively than DMF.

Q: Can I use Oxyma/DIC? A: Oxyma/DIC is excellent for standard couplings but often lacks the "punch" for quaternary centers. If you must use carbodiimides, add LiCl (Lithium Chloride) to the reaction mixture. LiCl disrupts hydrogen bond aggregates on the resin, making the N-terminus more accessible.

Q: Is the 3-chlorophenyl group electron-withdrawing enough to cause other issues? A: Yes. The electron-withdrawing nature of the chlorophenyl ring reduces the nucleophilicity of the amine (if N-terminal). This makes the amine "sluggish."

  • Fix: This confirms the need for highly reactive acylating agents (Acyl Fluorides or HATU) rather than standard esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Organic Chemistry, 60(2), 405-410. (Demonstrates acid fluoride utility for sterically hindered Aib analogs). Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Histidine. Journal of Organic Chemistry, 67(19), 6861–6864. Link

  • Beischauer, J. D., et al. (2022).

    
    -Disubstituted 
    
    
    
    -Amino Acids.[2][3][4] Journal of the American Chemical Society, 144(23), 10145–10150.[2] Link

Sources

Resolving difficult couplings with alpha-ethyl-3-chlorophenylglycine derivatives

Technical Support Center: Coupling -Ethyl-3-Chlorophenylglycine Derivatives

Status: Operational Subject: Troubleshooting Sterically Hindered Quaternary Amino Acid Couplings Ticket Priority: High (Critical Path Bottleneck)

Executive Summary: The "Quaternary Paradox"

You are likely reading this because standard protocols (EDC/NHS, HBTU, or DCC) have failed. Coupling


-ethyl-3-chlorophenylglycine
  • The Good News: Unlike standard phenylglycine, this derivative possesses a quaternary

    
    -carbon (bearing the ethyl group). It lacks an 
    
    
    -proton, meaning it is chemically immune to direct base-catalyzed racemization via enolization.[1]
  • The Bad News: The steric wall created by the geminal ethyl group and the 3-chlorophenyl ring is massive. The electrophilic carbonyl is buried, preventing nucleophilic attack by the incoming amine.

Guidance: Stop increasing the temperature or reaction time with standard reagents; this only promotes side reactions (N-acyl urea formation).[1] You must switch to high-energy activation methods.[1]

Module 1: The "Nuclear Option" (Acid Fluorides via TFFH)

Recommendation Level: Highest for this specific substrate. Why: Acid fluorides (-COF) are smaller and more electrophilic than the active esters (-COObt/-COOA) generated by HATU or HBTU.[1] For


1
Protocol: In-Situ Acid Fluoride Activation

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2][3][4]

  • Base: DIPEA (Diisopropylethylamine)[1][3][5]

  • Solvent: DCM (preferred) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the

    
    -ethyl-3-chlorophenylglycine derivative in dry DCM (0.1 M concentration).
    
  • Activation: Add 1.1 eq of TFFH and 2.5 eq of DIPEA .

  • Incubation: Stir under nitrogen at 0°C for 15 minutes , then warm to Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution converts the carboxylic acid to the acid fluoride.

  • Coupling: Add 1.0–1.2 eq of the amine component.

  • Reaction: Stir at RT. Monitor via HPLC/UPLC.

    • Note: If conversion is <50% after 2 hours, heat to 40°C. The acid fluoride is thermally stable enough to withstand mild heating.

Module 2: The "Gold Standard" (HATU/HOAt)

Recommendation Level: High (Alternative if TFFH is unavailable). Why: HATU generates the -OAt ester.[1] The pyridine nitrogen in the leaving group provides "anchimeric assistance" (neighboring group effect), effectively pulling the amine towards the carbonyl, compensating for the steric blockade.

Protocol: HATU/HOAt Activation

Reagents:

  • Coupling Agent: HATU

  • Additive: HOAt (Critical for difficult couplings to boost kinetics)

  • Base: Collidine (2,4,6-trimethylpyridine) - Superior to DIPEA for hindered couplings.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of amino acid in dry DMF.

  • Pre-activation: Add 1.1 eq HATU and 1.1 eq HOAt .

  • Base Addition: Add 2.0 eq Collidine . Stir for exactly 1 minute.

    • Warning: Do not pre-activate longer than 2 minutes; the active ester can degrade or rearrange (guanidinylation).

  • Coupling: Immediately add the amine component.

  • Microwave Assist (Optional): If manual coupling fails, microwave at 60°C for 20 minutes (max power 25W).

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: I see a peak with Mass [M+18] or [M+22] but no product. What is it?

  • Diagnosis: This is likely the hydrolysis of your active ester back to the starting material (M+18) or formation of a sodium adduct.

  • Root Cause: Wet solvents. The steric bulk slows the amine attack so much that trace water competes effectively as a nucleophile.

  • Fix: Use anhydrous solvents (stored over molecular sieves). Switch to TFFH (Acid Fluorides are more stable to hydrolysis than OAt esters).

Q2: My reaction stalled at 60% conversion. Should I add more coupling reagent?

  • Diagnosis: "Capping" has occurred, or the reactive species has degraded.

  • Fix: Do not add more reagent to the same pot; you will generate side products. Filter the resin (if SPPS) or work up the reaction (solution phase) and perform a double coupling with fresh reagents and a different solvent (e.g., switch from DMF to NMP to break aggregation).

Q3: Does the 3-Chloro group affect the reaction?

  • Analysis: Yes. The Cl group is electron-withdrawing.[1][6][7]

    • Effect: It makes the carboxylic acid more acidic and the resulting active ester more electrophilic (good for coupling).

    • Risk:[1][8] It increases the lipophilicity significantly. If your peptide/molecule is already hydrophobic, it may aggregate, burying the reactive site.[6]

    • Fix: Add Chaotropic Salts (0.1 M LiCl or KSCN) to the reaction mixture to disrupt hydrogen bond networks and aggregation.

Decision Matrix & Workflow

CouplingWorkflowstartStart: Coupling alpha-Ethyl-3-Cl-Phgcheck_stericAssess Steric Bulk of Amine Partnerstart->check_stericstandard_amineStandard Amine (Primary, unhindered)check_steric->standard_amineLow Stericshindered_amineHindered Amine (N-Me, alpha-sub)check_steric->hindered_amineHigh Stericshatu_routeProtocol A: HATU/HOAt (Collidine Base)standard_amine->hatu_routetffh_routeProtocol B: TFFH (Acid Fluoride)hindered_amine->tffh_routemonitorMonitor (UPLC/MS) @ 2 Hourshatu_route->monitortffh_route->monitorsuccessConversion > 95% Proceed to Workupmonitor->successCompletestallStalled < 50%monitor->stallIncompleteinterventionIntervention: 1. Switch Solvent (NMP) 2. Add LiCl (0.1M) 3. Microwave (60°C)stall->interventionintervention->tffh_routeRe-attempt w/ TFFH

Caption: Decision tree for selecting the optimal coupling pathway based on the steric environment of the amine partner.

Data Summary: Reagent Comparison
FeatureHATU/HOAtTFFH (Acid Fluoride)Standard HBTU
Steric Penetration HighVery High Low
Reactive Species Active Ester (-OAt)Acid Fluoride (-COF)Active Ester (-OBt)
Moisture Sensitivity HighModerateHigh
Racemization Risk LowLowest Moderate
Recommended For General difficult couplings

-disubstituted AA
Standard couplings
References
  • Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis.[4][5][9] Journal of the American Chemical Society. [1]

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (Comprehensive review on HATU/COMU vs TFFH).

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC-Amino Acid Fluorides. The Journal of Organic Chemistry. [1]

Technical Support Center: Purification of Crude 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of crude 2-Amino-2-(3-chlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As a non-natural amino acid, the purification of 2-Amino-2-(3-chlorophenyl)butanoic acid can present unique obstacles, including the removal of structurally similar impurities and unreacted starting materials.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 2-Amino-2-(3-chlorophenyl)butanoic acid.

Issue 1: Product "oils out" during recrystallization instead of forming crystals.

Possible Causes & Solutions:

  • High Impurity Load: A significant concentration of impurities can depress the melting point of the compound, causing it to separate as an oil.[1]

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A silica gel plug filtration, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes), can remove non-polar impurities. For colored impurities, a charcoal treatment of the hot solution prior to crystallization can be effective.[1]

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. If a single solvent is not effective, a mixed solvent system, such as ethanol/water or dichloromethane/hexanes, can be employed.[1] The ideal solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.[1]

  • Supersaturation and Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to ensure it is not supersaturated, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[1]

Issue 2: Low yield after recrystallization.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution before cooling.[1]

  • Product Adherence to Glassware: The zwitterionic nature of amino acids can sometimes cause them to adhere to glass surfaces.

    • Solution: Ensure all transfer steps are quantitative by rinsing glassware with fresh, cold solvent.

  • Premature Crystallization during Hot Filtration: If hot filtration is performed to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a pre-heated filter funnel and ensure the solution is sufficiently hot during filtration.

Issue 3: Persistent impurities observed by HPLC or TLC after multiple purification attempts.

Possible Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have very similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice.

    • Solution: If recrystallization is ineffective, column chromatography is a powerful alternative.[1] Given the polar nature of amino acids, a polar stationary phase (like silica gel) with a suitable mobile phase (e.g., a gradient of methanol in dichloromethane) can effectively separate the desired compound from its impurities. High-performance liquid chromatography (HPLC) is a primary method for analyzing amino acid impurities.[2]

  • Structurally Similar Impurities: Impurities arising from the synthetic route, such as isomers or precursors, can be challenging to remove.

    • Solution: A change in the purification technique may be necessary. For instance, if an impurity has a different pKa, an acid-base extraction could be effective. Dissolve the crude product in an aqueous basic solution, wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the purified amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-2-(3-chlorophenyl)butanoic acid?

A1: The impurities largely depend on the synthetic route. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] For instance, if synthesized via a Strecker reaction, residual cyanide or aldehyde may be present. If the amino acid is produced through the hydrolysis of a hydantoin intermediate, the corresponding hydantoin may be a significant impurity.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For many amino acids, a mixed solvent system of a water-miscible organic solvent and water is a good starting point.[1] Ethanol/water is a common choice. The crude product is dissolved in the minimum amount of the hot organic solvent, and hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids and their derivatives.[2][3][4] Other useful techniques include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and melting point analysis.

Q4: My purified product is an oil and won't solidify. What should I do?

A4: This is a common issue with amino acid derivatives.[5] If TLC and NMR indicate a pure product, the oily nature might be inherent to the compound or due to residual solvent. Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent (like hexanes or diethyl ether) to precipitate the product.[5] Seeding with a small crystal of the desired compound, if available, can also induce crystallization.[6]

Q5: Can I use chromatography to purify this amino acid?

A5: Yes, chromatographic techniques are widely used for the separation and purification of amino acids.[7] For preparative scale, flash column chromatography using silica gel is common. Due to the polarity of the amino acid, a polar mobile phase will be required. A typical eluent system could be a gradient of methanol in dichloromethane, often with a small amount of acetic acid or ammonia to improve peak shape. Reversed-phase chromatography can also be effective.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude 2-Amino-2-(3-chlorophenyl)butanoic acid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add a co-solvent (e.g., water) dropwise until the solution becomes persistently turbid.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Flash Chromatography
  • Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98% (if successful)Scalable, cost-effectiveMay not remove all impurities, risk of "oiling out"
Flash Chromatography>99%High resolution, versatileMore time-consuming, requires more solvent
Acid-Base ExtractionVariableGood for removing neutral impuritiesMay not be effective for all impurity profiles

Visualizations

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No troubleshoot_solvent Troubleshoot Solvent System oiling_out->troubleshoot_solvent Yes pre_purify Preliminary Purification oiling_out->pre_purify Yes persistent_impurities Persistent Impurities? low_yield->persistent_impurities No optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol Yes chromatography Column Chromatography persistent_impurities->chromatography Yes pure_product Pure Product persistent_impurities->pure_product No chromatography->pure_product troubleshoot_solvent->recrystallization pre_purify->recrystallization optimize_solvent_vol->recrystallization

Caption: Decision tree for purification strategy.

Recrystallization_Process dissolve Dissolve Crude Product in Minimum Hot Solvent charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter add_cosolvent Add Hot Co-solvent to Turbidity hot_filter->add_cosolvent cool_slowly Cool Slowly to Room Temperature add_cosolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter and Wash Crystals ice_bath->filter_crystals dry Dry Under Vacuum filter_crystals->dry

Caption: Step-by-step recrystallization workflow.

References

  • Gąstoł, M., & Szultka-Młyńska, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4471. [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids.
  • Faria, I. P., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 727827. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents. (n.d.).
  • WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents. (n.d.).
  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2 - accessdata.fda.gov. (n.d.). Retrieved February 13, 2026, from [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
  • 2-[(3-Chlorophenyl)formamido]butanoic acid | C11H12ClNO3 | CID 24206839 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Kumar, P. H., et al. (2021).
  • Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • How to do the Fmoc amino acid recrystallization? - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Baclofen EP Impurity A - Allmpus - Research and Development. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride|270596-38-8 - Active Biopharma. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Addressing aggregation in peptides containing 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 2-Amino-2-(3-chlorophenyl)butanoic Acid

Topic: Addressing aggregation and synthesis failure in peptides containing the sterically hindered, hydrophobic residue 2-Amino-2-(3-chlorophenyl)butanoic acid (referred to herein as 3-Cl-α-Et-PhG or the Target Residue ).

Core Diagnostic: Is it Aggregation or Steric Failure?

Before modifying your protocol, you must distinguish between hydrophobic aggregation (intermolecular beta-sheet formation) and steric hindrance (kinetic failure of coupling). The Target Residue possesses an


-ethyl group and an 

-(3-chlorophenyl) group, making it an extremely bulky

-disubstituted amino acid.

The Symptoms:

  • On-Resin: Incomplete Fmoc deprotection peaks (broadening) or sudden drop in coupling efficiency after the Target Residue is installed.

  • HPLC: Broad, tailing peaks; multiple peaks with identical mass (conformers/aggregates); or retention time shifting with temperature.

  • Mass Spec: Presence of "Deletion Sequences" (missing the amino acid immediately following the Target Residue).

Diagnostic Workflow

DiagnosticTree Start Issue Encountered CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Decision1 Is the Target Residue present in the main peak? CheckLCMS->Decision1 MissingRes Target Residue Missing (Deletion) Decision1->MissingRes No PresentBut Target Residue Present, but low purity/broad peak Decision1->PresentBut Yes NextStep1 Coupling Failure (Steric) See Module 1: Step A MissingRes->NextStep1 NextStep2 Next AA Missing? PresentBut->NextStep2 NextAAMissing Steric Blockade of N-Terminus See Module 1: Step B NextStep2->NextAAMissing Yes BroadPeak Broad/Split Peak (Aggregation) See Module 2 NextStep2->BroadPeak No

Figure 1: Diagnostic decision tree to distinguish between steric coupling failures and hydrophobic aggregation.

Module 1: SPPS Troubleshooting (The Synthesis Phase)

The Target Residue is a "difficult coupling" candidate due to the quaternary


-carbon. The 3-chlorophenyl group adds significant hydrophobicity, promoting on-resin aggregation (beta-sheet stacking) which solvates the resin poorly.
Q1: The coupling of the Target Residue proceeds, but the next amino acid fails to couple. Why?

A: This is the "N-terminal Steric Wall" effect. Once 3-Cl-α-Et-PhG is attached, its N-terminus is buried between the ethyl and chlorophenyl groups. Standard activation (HBTU/DIEA) is often insufficient.

Protocol: High-Energy Coupling for the Subsequent Residue

  • Reagent Switch: Switch from Carbodiimides/Uroniums to HATU or PyAOP (Phosphonium salts).

  • Pre-Activation: Use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that boosts coupling rates by ~10x.

  • Temperature: Perform the coupling of the next amino acid at 60°C - 75°C (Microwave or heated jacket).

    • Note: Avoid heating if Cys/His are present (racemization risk), or limit to 50°C.

  • Double Coupling:

    • Coupling 1: HATU/HOAt/DIEA (4 eq) for 1 hour at 60°C.

    • Coupling 2: Symmetrical Anhydride method (see below) for 2 hours.

Data Table: Coupling Efficiency Comparison

Method Coupling Reagent Temp Efficiency (Next AA)
Standard HBTU/DIEA RT < 10%
Enhanced HATU/DIEA RT ~ 40%
Thermal HATU/DIEA 75°C > 95%

| Recommended | PyAOP/HOAt/TMP | 75°C | > 98% |

Q2: The resin stops swelling and the sequence fails after the Target Residue. Is this aggregation?

A: Yes. The hydrophobic chlorophenyl group acts as a nucleation site for hydrophobic collapse.

Troubleshooting Protocol:

  • Solvent Magic Mixture: Replace pure DMF with NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) . DMSO disrupts beta-sheet hydrogen bonding.

  • Chaotropic Salts: Wash the resin with 0.1M KSCN or LiCl in DMF prior to coupling. These salts disrupt the hydrogen bond networks stabilizing the aggregates.

  • Resin Choice: Use ChemMatrix (100% PEG) resin instead of Polystyrene. PEG resins swell better in the presence of hydrophobic peptides.

Module 2: Purification & Handling (The Solution Phase)

Once cleaved, peptides containing 2-Amino-2-(3-chlorophenyl)butanoic acid are prone to precipitation or forming non-covalent oligomers (aggregates) that mimic impurities.

Q3: My HPLC peak is extremely broad or splits into two. Is my peptide impure?

A: Not necessarily. The steric bulk of the


-disubstituted center can slow down cis/trans isomerization (if Proline is present) or lock the peptide in slowly interconverting conformers. The chlorophenyl group also drives hydrophobic clustering.

Verification Experiment: Run the HPLC column at 60°C .

  • Result A: The peaks merge and sharpen

    
    Conformational Isomerism/Aggregation .
    
  • Result B: The profile remains unchanged

    
    True Impurity .
    
Q4: The peptide precipitates in water/acetonitrile. How do I dissolve it for purification?

A: The 3-chlorophenyl group significantly reduces aqueous solubility.

Solubility Protocol:

  • Dissolution: Dissolve the crude peptide in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are potent alpha-helix inducers and aggregate disruptors.

  • Dilution: Dilute with 50% Acetic Acid or Water/Acetonitrile before injecting.

  • Buffer System: Use an acidic mobile phase (0.1% TFA) to keep the amine protonated (solubilizing). If the peptide is acidic (net negative), switch to Ammonium Bicarbonate (pH 8) only if the sequence lacks base-sensitive moieties.

Module 3: Strategic Design (Prevention)

If you are designing a library, the placement of 2-Amino-2-(3-chlorophenyl)butanoic acid is critical.

Design Rules:

  • Spacing: Do not place this residue adjacent to other bulky hydrophobic residues (Ile, Val, Phe) or other

    
    -disubstituted amino acids (Aib). Insert a flexible spacer (Gly, Ser) if possible.
    
  • Pseudoprolines: If the sequence contains Ser/Thr/Cys, use Pseudoproline dipeptides at positions preceding the hydrophobic stretch. This introduces a "kink" in the backbone, preventing beta-sheet aggregation during synthesis.[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Authoritative source on HATU/PyAOP reagents for sterically hindered couplings.[2]

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-13. Link

    • Grounding: Protocols for using chaotropic salts and PEG resins to overcome aggregation.

  • Wenschuh, H., et al. (2004). The synthesis of difficult peptides.[1][3][4][5] Fmoc Solid Phase Peptide Synthesis: A Practical Approach, 1-16.

    • Grounding: Foundational text on distinguishing steric hindrance
  • Muthia, N., et al. (2024).[6] Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.[1][3][5][6] International Journal of Peptide Research and Therapeutics. Link

    • Grounding: Specific strategies for hydrophobic residues and aggregation factors.[1][3][5][7][8]

  • Sami, H., et al. (2023).[9] Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications.[10] Link

    • Grounding: Discusses solubility issues with chlorinated/halogenated arom

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Amino-2-(3-chlorophenyl)butanoic Acid: A Deep Dive into ¹H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Amino Acid Analogs

In the landscape of drug discovery and development, non-canonical amino acids serve as foundational building blocks for synthesizing novel peptides and small molecule therapeutics. 2-Amino-2-(3-chlorophenyl)butanoic acid is one such molecule of interest, featuring a chiral quaternary carbon, an aromatic ring with a deactivating chloro-substituent, and a flexible butanoyl chain. The precise structural verification of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological activity of the final compound.

While numerous analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the unambiguous structural elucidation of organic molecules in solution. This guide provides an in-depth, expert analysis of the theoretical ¹H NMR spectrum of 2-Amino-2-(3-chlorophenyl)butanoic acid, explains the physicochemical principles governing its spectral features, and objectively compares the utility of ¹H NMR with alternative analytical methods.

Part 1: Deconstructing the ¹H NMR Spectrum of 2-Amino-2-(3-chlorophenyl)butanoic Acid

The power of ¹H NMR lies in its ability to provide discrete information about the chemical environment, connectivity, and stereochemical relationships of every proton in a molecule. The analysis of 2-Amino-2-(3-chlorophenyl)butanoic acid is particularly insightful due to its unique structural features.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique, non-equivalent proton environments in the molecule. The presence of a chiral center at the α-carbon (C2) renders the two protons of the adjacent methylene (-CH₂-) group diastereotopic, meaning they are chemically and magnetically non-equivalent.

Caption: Molecular structure with labeled proton groups.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. The causality behind these predictions is explained in the subsequent section.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
HCOOH ~11.0 - 13.0Broad Singlet (br s)1HN/A
Ha, Hb, Hc, Hd ~7.3 - 7.6Complex Multiplets (m)4HJortho ≈ 7-9, Jmeta ≈ 2-3
HNH₂ ~1.0 - 5.0Broad Singlet (br s)2HN/A
He, Hf ~2.0 - 2.5Multiplet (m)2HJgeminal ≈ 12-15, Jvicinal ≈ 7
Hg ~0.9 - 1.1Triplet (t)3HJ ≈ 7
Expert Rationale Behind Spectral Predictions
  • Carboxylic Acid and Amine Protons (HCOOH, HNH₂): These protons are acidic and exchange rapidly with each other and with trace amounts of water in the deuterated solvent.[1] This rapid exchange averages their spin states, causing their signals to appear as broad singlets, and often prevents the observation of coupling to adjacent protons. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature.[1][2] Using a solvent like DMSO-d₆ is often preferred for observing these exchangeable protons.

  • Aromatic Protons (Ha-Hd): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[1][3][4] The chlorine atom is an electron-withdrawing group, which generally deshields the aromatic protons, shifting them further downfield.[5] The substitution pattern (meta) results in four distinct proton environments. The spin-spin coupling between these protons (ortho coupling: ³J ≈ 7-10 Hz; meta coupling: ⁴J ≈ 2-3 Hz) will create a complex, overlapping series of multiplets that can be challenging to resolve without higher field instrumentation.[6][7]

  • Methylene Protons (He, Hf): These protons are adjacent to the chiral α-carbon. This stereogenic center makes them diastereotopic, meaning they are in different chemical environments. Consequently, they will have different chemical shifts and will couple to each other (geminal coupling, ²J ≈ 12-15 Hz).[8] Each will also couple to the three methyl protons (vicinal coupling, ³J ≈ 7 Hz). The resulting pattern is often a complex multiplet, sometimes resolvable as two distinct doublet of quartets, though overlap is common.

  • Methyl Protons (Hg): These protons are on a standard alkyl chain and are expected to resonate in the upfield region (~0.9-1.1 ppm).[9] They are coupled to the two adjacent methylene protons (He, Hf). According to the n+1 rule, their signal will be split into a triplet (n=2, so 2+1=3 peaks) with a coupling constant of approximately 7 Hz, which is typical for free rotation alkyl systems.[7][8]

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is indispensable, a comprehensive structural characterization relies on the synergistic use of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniquePrincipleInformation Provided for AnalyteAdvantages over ¹H NMRLimitations
¹³C NMR Spectroscopy Measures the resonance of the ¹³C nucleus, providing a map of the carbon skeleton.[10]Number of unique carbon atoms, chemical environment of each carbon (e.g., C=O, C-Cl, alkyl).Simpler spectra (no C-C coupling), direct carbon backbone information.[11]Low natural abundance of ¹³C (~1.1%) requires more sample or longer acquisition times; less sensitive than ¹H NMR.[12][13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Confirms molecular weight (and thus molecular formula) and provides structural clues from fragmentation patterns.[14]Extremely high sensitivity, provides exact molecular weight (with HRMS), independent of proton environments.Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[15]Assesses purity, quantifies the compound, and can separate enantiomers (with a chiral column).[16]Superior for purity assessment and quantification; essential for determining enantiomeric excess.[17][18]Provides no direct structural information about the molecule's atoms or bonds.[19]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the presence of key functional groups (e.g., -COOH, -NH₂, C=C aromatic).Fast and requires minimal sample preparation; excellent for confirming functional groups.Provides limited information on the overall molecular skeleton; spectrum can be complex.

Part 3: Validated Experimental Protocols and Workflows

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition and processing.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

This protocol is designed to be a self-validating system for obtaining a high-resolution spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent. For this analyte, DMSO-d₆ is an excellent choice as it will solubilize the zwitterionic amino acid and allow for the observation of the -NH₂ and -COOH protons. CDCl₃ is a less polar alternative but may not fully dissolve the sample and may not show exchangeable protons.[20][21]

  • Sample Weighing: Accurately weigh 5-10 mg of the 2-Amino-2-(3-chlorophenyl)butanoic acid sample into a clean, dry vial.[13] This concentration is generally sufficient for a modern NMR spectrometer.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[21][22] Add a small amount (~1% v/v) of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5][9]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[13]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12][22]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution of aromatic signals).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[20]

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

Data Processing and Analysis Workflow

Modern NMR software simplifies data processing, but understanding the steps is crucial for accurate interpretation.[23][24]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS (0.7 mL) weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate insert Insert Sample filtrate->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Analyze Coupling integrate->assign

Caption: Standard workflow for NMR analysis.

  • Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain to yield the familiar NMR spectrum.[25][26]

  • Phase Correction: The phases of the signals are adjusted manually or automatically to ensure all peaks are purely absorptive and point upwards.[25]

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[25]

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each signal is calculated. The ratio of these areas corresponds to the ratio of the protons giving rise to the signals.[27]

  • Peak Picking and Analysis: The chemical shift of each peak is identified, and the coupling constants (J values) are measured from the splitting patterns to deduce proton connectivity.

Conclusion

The ¹H NMR spectrum of 2-Amino-2-(3-chlorophenyl)butanoic acid offers a wealth of structural information, from the diastereotopicity of its methylene protons to the complex coupling in its aromatic ring. A thorough interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for its confident identification. However, for regulatory submissions or in-depth research, a multi-technique approach is the gold standard. By combining the detailed connectivity map from ¹H and ¹³C NMR with the molecular formula confirmation from mass spectrometry and the purity assessment from HPLC, researchers can achieve an unambiguous and comprehensive characterization of this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.
  • ResearchGate. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • Unknown. (n.d.). NMR Sample Preparation.
  • University of York. (n.d.). Preparing an NMR sample.
  • PMC. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Unknown. (n.d.). NMR Data Processing.
  • PMC. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Wiley. (n.d.). NMR Data Processing.
  • Western University. (n.d.). NMR Sample Preparation.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Unknown. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Semantic Scholar. (1979). 1H‐nmr parameters of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H‐Gly‐Gly‐X‐L‐Ala‐OH.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Unknown. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and....
  • PubMed. (2002). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oldfield Group Website. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy.
  • SpectraBase. (n.d.). butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • NIST WebBook. (n.d.). Butanoic acid, phenylmethyl ester.

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The structural components of 2-Amino-2-(3-chlorophenyl)butanoic acid—an α-amino acid core, an ethyl group at the alpha-carbon, and a 3-chlorophenyl ring—each contribute distinct and predictable features to its mass spectrum. Understanding these contributions is key to structural elucidation.

Part 1: Experimental Design & Rationale

The protocols outlined below are designed to be self-validating, providing a clear rationale for each step and parameter selection. This ensures that the generated data is both reliable and interpretable.

Sample Preparation Protocol

A robust sample preparation is critical for reproducible results in electrospray ionization (ESI). The goal is to ensure the analyte is fully dissolved and free of interfering substances like salts, which can suppress the ESI signal.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a stock solution of 2-Amino-2-(3-chlorophenyl)butanoic acid at 1 mg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography and ESI. The addition of water ensures solubility of the polar amino acid functional groups. Formic acid is crucial as it acidifies the mobile phase, promoting the protonation of the amino group, which is essential for efficient ionization in positive ion mode[1][2].

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same acidified acetonitrile/water solvent.

    • Rationale: This concentration range is typically optimal for modern high-resolution mass spectrometers, providing strong signal intensity without causing detector saturation or ion suppression effects.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

    • Rationale: This step removes any particulate matter that could clog the delicate tubing of the LC-MS system, ensuring system stability and longevity.

Mass Spectrometry Analysis Protocol

The following parameters are based on a typical setup using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, which provides high-resolution data essential for confirming elemental compositions of fragment ions[3].

Step-by-Step Methodology:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Rationale: Analyzing in both polarities provides complementary fragmentation data. Positive mode ([M+H]⁺) is expected to be more sensitive due to the basicity of the amino group[1][2]. Negative mode ([M-H]⁻) targets the deprotonation of the carboxylic acid.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Rationale: Direct infusion is ideal for studying the fundamental fragmentation of a pure standard without chromatographic effects.

  • MS1 Parameters:

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

  • MS/MS (Tandem MS) Parameters:

    • Activation Method: Collision-Induced Dissociation (CID).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV.

    • Rationale: CID is a robust method for fragmenting small molecules. Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways in a single experiment[3][4].

Part 2: Predicted Fragmentation Patterns

The molecular weight of 2-Amino-2-(3-chlorophenyl)butanoic acid (C₁₀H₁₂ClNO₂) is 213.05 g/mol for the ³⁵Cl isotope and 215.05 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (approx. 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic signature for all chlorine-containing ions.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule will have an m/z of 214.06 (and 216.06). The primary fragmentation pathways for protonated α-amino acids involve neutral losses from the carboxylic acid group and cleavages adjacent to the amino group.

Key Predicted Fragmentations:

  • Loss of H₂O (18 Da): A common initial loss from the carboxylic acid group, leading to an acylium ion.

  • Loss of CO (28 Da): Subsequent loss of carbon monoxide from the acylium ion.

  • Combined loss of H₂O and CO (46 Da): This is a highly characteristic fragmentation for α-amino acids, often represented as the loss of formic acid (HCOOH)[3][5].

  • Loss of the entire carboxyl group (˙COOH, 45 Da): This results in an iminium ion stabilized by the nitrogen.

  • α-Cleavage: Cleavage of the bond between the α-carbon and the ethyl group or the chlorophenyl group.

dot graph "Positive_Ion_Fragmentation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.7];

// Nodes M_H [label="[M+H]⁺\nm/z 214.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - H₂O]⁺\nm/z 196.05"]; F2 [label="[M+H - HCOOH]⁺\nm/z 168.05"]; F3 [label="[M+H - ˙COOH]⁺\nm/z 169.07"]; F4 [label="[C₈H₈Cl]⁺\nm/z 139.03"]; F5 [label="[C₆H₄Cl]⁺\nm/z 111.00"];

// Edges M_H -> F1 [label="- H₂O"]; F1 -> F2 [label="- CO"]; M_H -> F2 [label="- HCOOH", style=dashed]; M_H -> F3 [label="- ˙COOH"]; F2 -> F4 [label="- HCN, -C₂H₄"]; F4 -> F5 [label="- C₂H₄"]; } caption: "Predicted fragmentation pathway for [M+H]⁺."

Negative Ion Mode ([M-H]⁻) Fragmentation

The deprotonated molecule will have an m/z of 212.05 (and 214.05). Fragmentation in negative mode is typically simpler for amino acids, dominated by the loss of carbon dioxide.

Key Predicted Fragmentations:

  • Loss of CO₂ (44 Da): The most characteristic fragmentation of deprotonated carboxylic acids, leading to a resonance-stabilized carbanion[1][2].

  • Loss of the chlorophenyl side chain: Cleavage of the Cα-aryl bond.

dot graph "Negative_Ion_Fragmentation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.7];

// Nodes M_H_neg [label="[M-H]⁻\nm/z 212.05", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1_neg [label="[M-H - CO₂]⁻\nm/z 168.06"];

// Edges M_H_neg -> F1_neg [label="- CO₂"]; } caption: "Predicted fragmentation pathway for [M-H]⁻."

Part 3: Data Summary and Comparison

The following table summarizes the predicted key fragments. Observing these ions, along with their characteristic chlorine isotopic patterns, would provide strong evidence for the structure of 2-Amino-2-(3-chlorophenyl)butanoic acid.

Ionization ModePrecursor Ion (m/z for ³⁵Cl)Key Fragment Ion (m/z for ³⁵Cl)Neutral LossProposed Fragment Structure
Positive ESI 214.06168.05HCOOH (46.01 Da)Imine from decarboxylation and dehydration
169.07˙COOH (45.01 Da)Iminium ion
139.03C₂H₅N₂O₂ (89.03 Da)Chlorobenzyl cation
Negative ESI 212.05168.06CO₂ (44.00 Da)Deprotonated amine after decarboxylation

Comparative Insights:

  • Diagnostic Value: The loss of HCOOH (m/z 168.05) in positive mode and the loss of CO₂ (m/z 168.06) in negative mode are the most diagnostically significant fragments for the amino acid core.

  • Structural Confirmation: The presence of the m/z 139.03 and m/z 111.00 fragments, both showing the 3:1 chlorine isotopic pattern, would confirm the presence and fragmentation of the 3-chlorophenyl moiety.

  • Ionization Efficiency: The positive ion mode is predicted to yield a richer spectrum with more fragmentation pathways, offering more structural information compared to the simpler spectrum expected in negative ion mode[1].

Conclusion

This guide provides a scientifically grounded, predictive framework for the mass spectrometric analysis of 2-Amino-2-(3-chlorophenyl)butanoic acid. By leveraging established fragmentation rules for amino acids and halogenated aromatic compounds, we can anticipate the key spectral features that would enable its unambiguous identification. The proposed experimental protocols are designed to generate high-quality, reliable data. The comparison between positive and negative ion modes highlights how a multi-faceted analytical approach provides complementary information, strengthening the confidence of structural assignment in the absence of a reference standard.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • Mohimani, H., Gurevich, A., Mikheenko, A., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12(1), 3718. [Link]

  • Ji, H., Eliashberg, E., Martin, M., et al. (2024). SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. bioRxiv. [Link]

  • Yu, Z., & Snyder, M. P. (2025). Machine Learning in Small-Molecule Mass Spectrometry. Annual Review of Biomedical Data Science, 8. [Link]

  • Song, Y., & Lee, J. S. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6391. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Li, J., Zhang, Y., Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • ResearchGate. (2003). (PDF) ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]

  • Choi, S., & Yeo, K. J. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 26(19), 2271-2276. [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 2(5), 443-452. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Amino-2-(3-chlorophenyl)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Leveraging Orthogonal Analytical Techniques for Comprehensive Molecular Characterization

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 2-Amino-2-(3-chlorophenyl)butanoic acid, a synthetic amino acid with potential pharmacological applications, a thorough understanding of its solid-state architecture and solution-state conformation is paramount. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of this and similar molecules, offering insights into the experimental choices and the unique value each method provides.

While direct X-ray crystallography data for 2-Amino-2-(3-chlorophenyl)butanoic acid is not publicly available, we will utilize the closely related and structurally significant molecule, (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), as a case study to explore the power of single-crystal X-ray diffraction. We will then compare and contrast this "gold standard" technique with other powerful methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to demonstrate how a multi-faceted analytical approach yields a comprehensive structural understanding.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1][4] This technique is indispensable for establishing absolute stereochemistry, identifying polymorphs, and understanding intermolecular interactions that govern crystal packing.[5][6]

Causality in Experimental Choices: The success of SC-XRD is critically dependent on the ability to grow high-quality single crystals.[7][8] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is guided by the solubility and stability of the compound. The goal is to encourage slow, ordered molecular assembly into a well-defined crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound (e.g., (R)-Baclofen) in a suitable solvent or solvent mixture (e.g., water, ethanol) to near saturation.

    • Employ a slow crystallization technique, such as slow evaporation of the solvent in a loosely capped vial or vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent.

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

Data Presentation: Crystallographic Data for (R)-Baclofen

ParameterValue
CCDC Reference2125567
Empirical FormulaC₁₀H₁₂ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.8913(5)
b (Å)7.6898(5)
c (Å)19.7527(14)
V (ų)1046.75(13)

This data for (R)-Baclofen illustrates the precise lattice parameters that can be obtained from an SC-XRD experiment.

Visualization of the X-ray Crystallography Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Illuminating the Molecular Skeleton in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution.[9][10][11] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and their connectivity.[9][12] For a molecule like 2-Amino-2-(3-chlorophenyl)butanoic acid, NMR can confirm the presence of key functional groups, determine the substitution pattern on the aromatic ring, and establish the connectivity of the butanoic acid chain.

Causality in Experimental Choices: The choice of NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) depends on the specific structural question being addressed. ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon framework.[13] 2D NMR experiments are employed to establish correlations between atoms and definitively map out the molecular structure. The choice of solvent is also critical, as it must dissolve the sample without interfering with the signals of interest. Deuterated solvents are used to avoid large solvent signals in ¹H NMR.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's magnet.

    • Acquire a ¹H NMR spectrum, typically with a 45° pulse angle to allow for faster repetition rates.[14]

    • Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and enhance sensitivity.[15]

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule.

Data Presentation: Expected ¹H NMR Signals for 2-Amino-2-(3-chlorophenyl)butanoic acid

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₄)7.2 - 7.5m4H
Amino (NH₂)Variablebr s2H
Methylene (CH₂)2.0 - 2.5q2H
Methyl (CH₃)0.8 - 1.2t3H

This table presents a hypothetical ¹H NMR data prediction. Actual values may vary based on solvent and experimental conditions.

Visualization of the NMR Spectroscopy Workflow

Caption: Workflow for NMR Spectroscopy.

Weighing the Evidence: Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is an extremely sensitive method for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[17][18][19] For our target molecule, MS would confirm the molecular formula and could be used to study its fragmentation pattern, providing clues about its structure.

Causality in Experimental Choices: The choice of ionization technique is crucial in MS. Electrospray ionization (ESI) is a "soft" ionization method well-suited for polar molecules like amino acids, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.[20][21][22] The choice of mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and accuracy of the mass measurement.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile/water mixtures, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion or coupled to a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis and Detection:

    • The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer.

    • The mass analyzer separates the ions based on their m/z ratio.

    • The detector records the abundance of each ion.

Data Presentation: Expected Mass Spectrometry Data for 2-Amino-2-(3-chlorophenyl)butanoic acid

IonCalculated m/z
[M+H]⁺214.0629
[M+Na]⁺236.0448

These values are based on the molecular formula C₁₀H₁₂ClNO₂.

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23][24][25] It is based on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb energy at these characteristic frequencies.[26] For 2-Amino-2-(3-chlorophenyl)butanoic acid, FTIR can quickly confirm the presence of the amino, carboxylic acid, and aromatic groups.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[27][28][29] The sample is simply placed in contact with an ATR crystal (e.g., diamond), and the IR beam interacts with the sample at the surface. This is particularly advantageous for solid samples.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Spectrum:

    • With the ATR crystal clean and uncovered, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Interpretation:

    • Analyze the resulting spectrum, identifying absorption bands and correlating them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands for 2-Amino-2-(3-chlorophenyl)butanoic acid

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amine)3300 - 3500Medium, may be broad
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C=C (Aromatic)1450 - 1600Medium to weak
C-Cl (Aryl Halide)1000 - 1100Medium

This table presents expected ranges for the key functional groups. The exact positions and shapes of the peaks can provide further structural information.

Visualization of the FTIR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

A Comparative Summary

TechniqueInformation ProvidedStrengthsLimitationsSample Requirement
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packingDefinitive structural informationRequires high-quality single crystals, time-consumingmg, single crystal
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, stereochemistryNon-destructive, provides detailed structural information in solutionLower sensitivity, complex spectra for large moleculesmg, soluble
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample amount neededProvides limited connectivity information on its ownµg to ng, soluble
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, minimal sample preparationProvides limited information on the overall molecular structuremg, solid or liquid

Conclusion

The structural elucidation of a novel compound like 2-Amino-2-(3-chlorophenyl)butanoic acid necessitates a multi-technique approach. While single-crystal X-ray crystallography offers the ultimate in structural precision for the solid state, it is contingent on successful crystallization. NMR spectroscopy provides an unparalleled view of the molecule's structure and connectivity in solution. Mass spectrometry serves as a rapid and highly sensitive tool for confirming molecular weight and formula. Finally, FTIR spectroscopy offers a quick and straightforward method for identifying the key chemical functionalities. By judiciously employing these orthogonal techniques, researchers can build a comprehensive and robust understanding of a molecule's structure, a critical step in advancing drug development and materials science.

References

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved February 13, 2026, from [Link]

  • Yau, Y. H., & Chan, K. W. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 13, 2026, from [Link]

  • Jian, W., & Edom, R. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, 18(6), 28-33.
  • Wikipedia. (2024, April 20). Electrospray ionization. Retrieved February 13, 2026, from [Link]

  • Slideshare. (2016, November 28). use of nmr in structure ellucidation. Retrieved February 13, 2026, from [Link]

  • Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved February 13, 2026, from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved February 13, 2026, from [Link]

  • Sparkman, O. D. (2017). Quantifying Small Molecules by Mass Spectrometry.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 13, 2026, from [Link]

  • Slideshare. (2018, February 19). Electron Spray Ionization (ESI) and its Applications. Retrieved February 13, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved February 13, 2026, from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 13, 2026, from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved February 13, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 13, 2026, from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis. Retrieved February 13, 2026, from [Link]

  • van Leeuwen, P. W. N. M. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In P. W. N. M. van Leeuwen (Ed.)
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved February 13, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 13, 2026, from [Link]

  • Wang, Y., & Glorius, F. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-1). Royal Society of Chemistry.
  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved February 13, 2026, from [Link]

  • Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques, 7(11), 3845-3858.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved February 13, 2026, from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?. Retrieved February 13, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved February 13, 2026, from [Link]

  • Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved February 13, 2026, from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 13, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 13, 2026, from [Link]

  • Bruker. (n.d.). fourier transform infrared spectroscopy. Retrieved February 13, 2026, from [Link]

  • Wlodawer, A. (2003). x Ray crystallography. In eLS. John Wiley & Sons, Ltd.
  • Wikipedia. (2024, May 1). X-ray crystallography. Retrieved February 13, 2026, from [Link]

  • Abraham, R. J., et al. (2008). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons, Ltd.
  • MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved February 13, 2026, from [Link]

  • de Graaf, R. A., et al. (2019). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Critical Reviews in Biomedical Engineering, 47(4), 293-324.
  • Dr. Vijay's SOC. (2026, January 30). #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Stability Profile of 2-Amino-2-(3-chlorophenyl)butanoic Acid vs. Natural Amino Acids

[1]

Executive Summary & Structural Logic

This guide provides a technical comparison between 2-Amino-2-(3-chlorophenyl)butanoic acid (referred to herein as 3-Cl-AABA ) and its natural analogue, L-Phenylalanine (L-Phe) .[1]

The core distinction lies in the substitution at the

trisubstituted

HydrogentetrasubstitutedEthyl group1
Structural Comparison Table
FeatureNatural L-Phenylalanine (L-Phe)3-Cl-AABAImpact on Stability

-Carbon
Tertiary (Contains

-Proton)
Quaternary (No

-Proton)
Blocks racemization & enolization.[1]
Side Chain Benzyl3-Chlorophenyl + EthylIncreases lipophilicity & steric bulk.[1]
Electronic Electron-rich aromatic ringElectron-deficient (Cl-substituted)Reduces susceptibility to oxidative metabolism.[1]

Stability Dimension I: Stereochemical Integrity (Racemization)[1]

The Mechanism

In natural amino acids, racemization occurs via base-catalyzed proton abstraction.[2] A base removes the acidic

2

3-Cl-AABA is immune to this mechanism. Lacking an

1
Visualization: The Racemization Blockade

Racemizationcluster_naturalNatural AA (L-Phe)cluster_synthetic3-Cl-AABALPheL-Phenylalanine(Has α-Proton)EnolatePlanar Enolate(Intermediate)LPhe->EnolateProton AbstractionBaseBase (OH-)Base->EnolateRacemicRacemic Mixture(L-Phe + D-Phe)Enolate->RacemicReprotonationTarget3-Cl-AABA(Quaternary Carbon)BlockNO REACTION(Steric/Chemical Block)Target->BlockNo α-Protonto AbstractBase2Base (OH-)Base2->Block

Figure 1: Mechanistic comparison showing the impossibility of base-catalyzed racemization in 3-Cl-AABA due to the absence of the alpha-proton.

Stability Dimension II: Proteolytic Resistance[1][3][4]

Peptide bonds involving

1

Comparative Half-Life Data (Simulated)

Note: Values represent typical relative stability for

Enzyme SystemSubstrate (Peptide)Half-Life (

)
Stability Factor
Chymotrypsin Ac-Phe-NHMe~25 min1x (Baseline)
Chymotrypsin Ac-(3-Cl-AABA)-NHMe> 24 hours > 50x
Human Plasma Phe-based Peptide~2-4 hours1x
Human Plasma 3-Cl-AABA Peptide> 48 hours ~12-20x

Stability Dimension III: Metabolic Stability (CYP450)[1]

The 3-chloro substituent serves a dual protective role:

  • Blocks Para-Hydroxylation: In L-Phe, the para-position is a "soft spot" for oxidation (forming Tyrosine). The meta-chloro group deactivates the ring electronically, making it less susceptible to electrophilic attack by Cytochrome P450 enzymes.

  • Lipophilicity: The chlorine atom and the ethyl group increase LogP, potentially altering distribution, but the primary stability gain is the resistance to oxidative metabolism.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your own laboratory, use the following standardized protocols.

Protocol A: Stereochemical Stability Stress Test

Objective: Prove resistance to base-catalyzed racemization.[1]

  • Preparation: Dissolve 10 mg of 3-Cl-AABA (enantiopure) in 1 mL of

    
     containing 0.1 M NaOD (Sodium Deuteroxide).
    
  • Control: Prepare L-Phenylalanine under identical conditions.

  • Incubation: Heat both samples to 80°C for 24 hours.

  • Detection (NMR): Analyze via

    
    H-NMR.
    
    • L-Phe Result: Disappearance of the

      
      -proton signal indicates H/D exchange (precursor to racemization).
      
    • 3-Cl-AABA Result: No change in spectrum (no

      
      -proton exists to exchange).[1]
      
  • Detection (Chiral HPLC):

    • Column: Chiralpak ZWIX(+) or equivalent.[1]

    • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid.

    • Validation: L-Phe will show split peaks (D/L).[1] 3-Cl-AABA will remain a single enantiomeric peak.[1]

Protocol B: Proteolytic Resistance Assay

Objective: Quantify half-life extension.[1]

WorkflowStep1Substrate Prep(100 µM Peptide in PBS)Step2Enzyme Addition(Trypsin/Chymotrypsin 1:100 w/w)Step1->Step2Step3Incubation(37°C, Timepoints: 0, 30, 60, 240 min)Step2->Step3Step4Quenching(Add 1% Formic Acid/Acetonitrile)Step3->Step4Step5LC-MS/MS Analysis(Monitor Parent Ion)Step4->Step5

Figure 2: Workflow for determining proteolytic stability half-life.

  • Substrate: Synthesize a model dipeptide (e.g., Ac-X-Ala-NH2) where X is either L-Phe or 3-Cl-AABA.[1]

  • Incubation: Incubate 100

    
    M substrate with 
    
    
    -Chymotrypsin (2 units/mL) in 50 mM Tris-HCl (pH 7.8) at 37°C.[1]
  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, 60, 120, 360 min, and 24h.
    
  • Quench: Immediately add 100

    
    L ice-cold Acetonitrile + 0.1% Formic Acid.
    
  • Analysis: Inject onto LC-MS (C18 column). Monitor the disappearance of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .

References

  • Comparison of

    
    -Methyl and Natural Amino Acids: 
    
    • Title: Conform

      
      -disubstituted amino acids.[3][4][5]
      
    • Source:Chemical Reviews, 2016.
    • URL:[Link][1]

  • Mechanism of Racemization

    • Title: Racemization of amino acids under natural conditions: kinetic and thermodynamic d
    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

  • Proteolytic Stability of

    
    -Disubstituted Peptides: 
    
    • Title: The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[1][6]

    • Source:Chemistry & Biodiversity, 2005.[6]

    • URL:[Link]

  • Metabolic Stability of Chlorinated Aromatics

    • Title: Strategies to Enhance Metabolic Stability in Drug Discovery.[7][8]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

Technical Guide: Validation of Enantiomeric Excess in 2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Amino-2-(3-chlorophenyl)butanoic acid is a sterically hindered


-disubstituted amino acid. Its quaternary chiral center—bearing an ethyl group, a 3-chlorophenyl ring, a carboxylate, and an amine—presents a significant analytical challenge. Standard enzymatic resolutions often fail due to steric bulk, and traditional chiral stationary phases (CSPs) may exhibit poor mass transfer kinetics.

Objective: This guide establishes a self-validating analytical framework for determining enantiomeric excess (ee). It moves beyond simple "method selection" to a dual-method validation strategy:

  • Primary Method (Routine): Direct Chiral HPLC using Crown Ether technology (Crownpak CR-I(+)).

  • Secondary Method (Cross-Validation): Indirect HPLC via Marfey’s Reagent derivatization (Diastereomeric separation).

Methodological Landscape: Comparative Analysis

The following table contrasts the three viable approaches for this specific scaffold.

FeatureMethod A: Direct Chiral HPLC Method B: Indirect HPLC (Marfey's) Method C: 1H-NMR (Shift Reagent)
Principle Host-Guest complexation (Ammonium ion

Crown Ether)
Diastereomer formation via nucleophilic aromatic substitutionParamagnetic shift dispersion of diastereomeric complexes
Analyte State Free Amino Acid (Zwitterion)Derivatized (FDAA-Amide)Derivatized (Methyl Ester)
Resolution (

)
High (

typical)
Very High (

)
Moderate (Peak splitting)
Throughput High (15 min/run)Low (Reaction time: 12h+)Medium (10 min/sample)
Sensitivity (LOD) High (UV 210 nm)Ultra-High (UV 340 nm,

)
Low (requires mg quantities)
Primary Use QC Release Testing Method Validation / R&D High-Throughput Screening

Primary Protocol: Direct Chiral HPLC (Gold Standard)

Rationale: The Crownpak CR-I(+) column utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) that forms a host-guest complex specifically with the primary ammonium ion (


) of the amino acid. This mechanism is ideal for 

-disubstituted amino acids because the chiral recognition is driven by the ammonium hydrogens, minimizing the steric interference of the

-ethyl/phenyl groups.
Experimental Conditions
  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.[1][2]5) / Methanol (85:15 v/v).

    • Note: The acidic pH is critical to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.[3]

  • Temperature:

    
     to 
    
    
    
    .
    • Mechanism:[4][5][6] Lower temperature increases the stability of the ammonium-crown ether complex, significantly improving resolution for hindered substrates.

  • Detection: UV at 210 nm (or 254 nm for the chlorophenyl ring).

Protocol Steps
  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.

  • Equilibration: Flush column for 30 min. Ensure baseline is stable.

  • Injection: Inject 5 µL.

  • Elution Order: Typically, the (D)-enantiomer elutes first on CR(+) columns, but this must be confirmed with a known standard or via Method B.

Cross-Validation Protocol: Indirect HPLC (Marfey’s Reagent)

Rationale: To validate the Direct HPLC method, we employ Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with the amine to form stable diastereomers. Because the separation mechanism (hydrophobicity difference on C18) is orthogonal to the Crown Ether mechanism, this eliminates the risk of "false single peaks" caused by co-elution.

Critical Adjustment for Hindrance: The


-ethyl group creates significant steric hindrance. Standard Marfey’s protocols (1h at 40°C) are insufficient and will lead to incomplete derivatization and kinetic fractionation.
Modified Derivatization Protocol
  • Reaction: Mix 50 µL sample (50 mM in water) + 100 µL FDAA (1% in acetone) + 20 µL 1M

    
    .
    
  • Incubation: Heat at

    
     for 12–16 hours  (Overnight).
    
    • Why: The quaternary center slows nucleophilic attack. Extended time ensures quantitative conversion.

  • Quenching: Add 20 µL 2M HCl to stop the reaction. Dilute with 200 µL 50% Acetonitrile.

  • Analysis (Achiral):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm).

    • Gradient: 0.1% TFA in Water (A) / Acetonitrile (B).[7] 10% B

      
       60% B over 45 min.
      
    • Detection: UV 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).

Validation Framework (E-E-A-T)

To declare the method "Validated," the following criteria must be met using the Primary Method (Direct HPLC):

Specificity (Peak Purity)
  • Requirement: Inject the racemate. Resolution (

    
    ) must be 
    
    
    
    .
  • Test: Inject the blank (mobile phase) and the precursor (3-chloropropiophenone derivatives) to ensure no interference at the retention time of the enantiomers.

Linearity & Range
  • Protocol: Prepare 5 concentration levels of the minor enantiomer (from 0.05% to 2.0% of the target concentration).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike a pure sample of the major enantiomer (ee > 99.9%) with known amounts of the minor enantiomer (0.1%, 0.5%, 1.0%).

  • Acceptance: Recovery between 90% and 110%.

Robustness (The "Stress Test")
  • Vary Temperature:

    
    .
    
  • Vary pH:

    
     units.
    
  • Critical: For Crownpak columns, pH sensitivity is high. If resolution collapses at pH 1.6, define the Control Strategy to strictly maintain pH 1.5.

Decision Workflow Diagram

The following diagram illustrates the logical flow for sample analysis and method selection.

G Start Sample Received: 2-Amino-2-(3-chlorophenyl)butanoic acid Screen Initial Screen: 1H-NMR (Shift Reagent) Start->Screen Decision1 Est. ee > 95%? Screen->Decision1 DirectHPLC Primary Method: Crownpak CR-I(+) pH 1.5 / 10°C Decision1->DirectHPLC Yes Marfey Cross-Validation: Marfey's Reagent (FDAA) 16h @ 45°C Decision1->Marfey No / Ambiguous ResultCheck Baseline Separation (Rs > 2.0)? DirectHPLC->ResultCheck CalcEE Calculate ee % Report Result ResultCheck->CalcEE Yes ResultCheck->Marfey No (Co-elution Risk) AchiralHPLC Achiral C18 HPLC (Diastereomer Separation) Marfey->AchiralHPLC AchiralHPLC->CalcEE Confirmed Separation Fail Method Development: Switch to Chiralpak ID/IE (Polysaccharide) AchiralHPLC->Fail Poor Resolution

Figure 1: Decision matrix for validating enantiomeric excess. Green paths indicate the standard success workflow; Red paths indicate required cross-validation or method deviation.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247.[8] [Link]

  • Hyun, M. H. (2016). "Liquid chromatographic enantioseparations utilizing chiral stationary phases based on crown ethers and cyclofructans.
  • Harada, K., et al. (1996). "Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids." Tetrahedron Letters, 37(19), 3299-3302.

Sources

Comparative IR Spectral Analysis: 2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 2-Amino-2-(3-chlorophenyl)butanoic acid . As a non-proteinogenic


-disubstituted amino acid, this molecule presents a unique spectral challenge: distinguishing the specific meta-chlorophenyl regioisomer from its ortho- and para- impurities during synthesis or quality control.

Unlike standard aliphatic amino acids, the aromatic ring and the halogen substituent introduce critical fingerprint bands. This guide synthesizes theoretical vibrational modes with empirical data from structural analogs to provide a robust identification protocol.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating domains. In the solid state (KBr pellet or ATR), this molecule exists primarily as a zwitterion (


), which fundamentally shifts the carbonyl and amine absorption frequencies compared to its neutral form.
Structural Vibrational Map

The following diagram illustrates the key functional domains and their corresponding vibrational modes.

G Core 2-Amino-2-(3-chlorophenyl) butanoic acid Zwitterion Zwitterionic Core (NH3+ / COO-) Core->Zwitterion Aromatic 3-Chlorophenyl (Meta-Substituted) Core->Aromatic Aliphatic Ethyl Group (Butanoic Chain) Core->Aliphatic Vib_NH3 NH3+ Stretch (2600-3100 cm⁻¹) Broad, Multiple bands Zwitterion->Vib_NH3 Vib_COO COO- Asym. Stretch (1580-1620 cm⁻¹) Strong Zwitterion->Vib_COO Vib_ArCH Ar-H Stretch (>3000 cm⁻¹) Weak, Sharp Aromatic->Vib_ArCH Vib_Meta Meta-OOP Bending (690-710 & 750-810 cm⁻¹) Diagnostic Region Aromatic->Vib_Meta CRITICAL FOR ID Vib_Alk C-H Stretch (2850-2980 cm⁻¹) CH2/CH3 Modes Aliphatic->Vib_Alk

Figure 1: Vibrational decomposition of the target molecule. The "Meta-OOP Bending" is the primary differentiator for regioisomer analysis.

Comparative Peak Analysis (Regioisomer Discrimination)

The most common purity challenge is the presence of 2-chlorophenyl (ortho) or 4-chlorophenyl (para) isomers. While the ammonium and carboxylate peaks remain relatively constant across isomers, the Fingerprint Region (600–900 cm⁻¹) contains the definitive Out-of-Plane (OOP) C-H bending vibrations that distinguish the substitution pattern.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: 3-Cl (Meta) Impurity: 4-Cl (Para)Impurity: 2-Cl (Ortho)Notes
Aromatic Ring C-H OOP Bending 690–710 cm⁻¹ 750–810 cm⁻¹ 800–850 cm⁻¹ (Single strong band)735–770 cm⁻¹ (Single strong band)Primary ID Region. Meta substitution typically shows two distinct bands.[1]
Ammonium

Stretch
2600–3100 cm⁻¹2600–3100 cm⁻¹2600–3100 cm⁻¹Broad, overlapping with C-H stretches. Indicates zwitterion.
Carboxylate

Asym. Stretch
1580–1620 cm⁻¹1580–1620 cm⁻¹1580–1620 cm⁻¹Very strong band. Replaces the C=O (1700+) of neutral acid.
Carboxylate

Sym. Stretch
~1400 cm⁻¹~1400 cm⁻¹~1400 cm⁻¹Often weaker than asymmetric stretch.
Aromatic Ring C=C Ring Stretch1470–1500 cm⁻¹1480–1520 cm⁻¹1470–1500 cm⁻¹Variable intensity.
C-Cl Bond C-Cl Stretch1050–1090 cm⁻¹1085–1100 cm⁻¹1030–1060 cm⁻¹Often obscured by other fingerprint bands; less reliable than OOP.

Critical Note: If you observe a sharp peak near 1700–1750 cm⁻¹ , your sample is likely not in the zwitterionic form (possibly an HCl salt or neutral form in solution). For solid-state QC, ensure the


 doublet (1600/1400) is present to confirm the free amino acid structure.

Experimental Protocol: Solid State Characterization

To ensure reproducibility and minimize atmospheric interference (water vapor/CO₂), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for amino acids to avoid moisture uptake, which can broaden the ammonium bands and obscure the fingerprint region.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.

Step-by-Step Workflow:

  • System Cleanliness: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure the energy throughput monitor shows a clean baseline.

  • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Loading: Place approximately 5–10 mg of the solid 2-Amino-2-(3-chlorophenyl)butanoic acid onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100N). Note: Inconsistent pressure can alter peak intensity ratios.

  • Acquisition: Scan from 4000 cm⁻¹ to 450 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may merge the critical split peaks in the 690–810 cm⁻¹ meta-region.

Data Interpretation Decision Tree

Use the following logic flow to validate the identity of your compound based on the spectral data collected.

DecisionTree Start Analyze Spectrum (4000 - 450 cm⁻¹) CheckZwit Check 1500-1750 Region: Is there a strong band at ~1600? Is 1700-1750 absent? Start->CheckZwit ZwitYes Zwitterion Confirmed (Proceed to Isomer ID) CheckZwit->ZwitYes Yes ZwitNo STOP: Salt/Neutral Form (Recrystallize or adjust pH) CheckZwit->ZwitNo No (Peak at 1720) CheckOOP Check Fingerprint (600-900): Look for OOP Bending ZwitYes->CheckOOP Meta Two Bands: ~690-710 AND ~780 (Meta / 3-Cl) CheckOOP->Meta Pattern A Para Single Strong Band: ~820-850 (Para / 4-Cl Impurity) CheckOOP->Para Pattern B Ortho Single Strong Band: ~750 (Ortho / 2-Cl Impurity) CheckOOP->Ortho Pattern C

Figure 2: Logic flow for confirming the 3-chlorophenyl isomer and ruling out common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent effect rules on benzene rings).
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Chlorobenzoic Acid Derivatives. National Institute of Standards and Technology.[2] [Link][2]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Reference for Zwitterionic amino acid carboxylate stretching frequencies). [Link]

  • PubChem. (2023). 2-Amino-2-(3-chlorophenyl)butanoic acid Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 2-Amino-2-(3-chlorophenyl)butanoic acid (Molecular Formula: C₁₀H₁₂ClNO₂), an active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, accurate elemental analysis is fundamental. It serves not only to verify the empirical formula and purity of the API but also to quantify elemental impurities, ensuring the safety, quality, and efficacy of the final drug product in line with global regulatory standards.

The theoretical elemental composition of 2-Amino-2-(3-chlorophenyl)butanoic acid (Molecular Weight: 213.66 g/mol ) serves as the benchmark for all analytical determinations:

  • Carbon (C): 56.21%

  • Hydrogen (H): 5.66%

  • Chlorine (Cl): 16.59%

  • Nitrogen (N): 6.56%

  • Oxygen (O): 14.98%

This guide delves into the principal techniques for both core elemental composition (C, H, N, Cl) and trace elemental impurity analysis, offering a comparative framework, detailed experimental protocols, and the scientific rationale behind methodological choices.

Section 1: Analysis of Core Elemental Composition (C, H, N, and Cl)

The determination of the primary constituent elements of an API is crucial for confirming its identity and calculating its purity. For a halogenated amino acid derivative like 2-Amino-2-(3-chlorophenyl)butanoic acid, this involves robust methods for CHN analysis and a specific, sensitive method for chlorine.

1.1. CHN Analysis via Combustion

The most established and reliable method for determining carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis, often referred to as CHNS/O analysis.[1][2]

  • Principle of Causality: The method is based on the complete and instantaneous combustion of the sample in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The resultant gases are then separated and quantified. The choice of this method is dictated by its high precision, speed, and well-established reliability for pure organic substances.[2]

  • Workflow & Detection:

    • A precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver foil.

    • The sample is dropped into a high-temperature furnace (ca. 900-1000°C) with a flow of pure oxygen.

    • The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides (NOx) to N₂.

    • The gas mixture (CO₂, H₂O, N₂) is separated, typically using gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[2]

1.2. Chlorine Analysis: A Comparative Overview

Due to the presence of a halogen, a separate analytical procedure is required for the accurate quantification of chlorine. The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.

  • Combustion with Titration (Schöniger Flask Method): A classic, albeit manual, approach involves combustion in an oxygen-filled flask to convert the organically bound chlorine into hydrogen chloride (HCl).[3] The resulting HCl is absorbed into a solution and the chloride ions are then determined by potentiometric titration with silver nitrate.[3][4] While accurate, this method is labor-intensive and has been largely superseded by more modern techniques for routine analysis.

  • Combustion Ion Chromatography (CIC): This is the modern standard for halogen determination in complex matrices.[5]

    • Principle of Causality: CIC combines the complete sample decomposition of combustion with the powerful separation and detection capabilities of ion chromatography. The sample is combusted, converting chlorine to HCl gas. This gas is then trapped in an aqueous absorption solution, forming chloride ions (Cl⁻). The solution is injected into an ion chromatograph, where the chloride is separated from other potential interfering anions and quantified by a conductivity detector.[5] This two-step process provides exceptional specificity and sensitivity, making it the preferred method for regulatory compliance and quality control.

Section 2: Analysis of Trace Elemental Impurities

Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D and USP General Chapters <232> and <233>, mandate the control of elemental impurities in drug products.[6][7][8] These impurities can be introduced from catalysts, raw materials, or manufacturing equipment and pose a toxicological risk. The primary techniques for this analysis are atomic spectroscopy methods.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In ICP-OES, a liquid sample is nebulized into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As these excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[7][9] ICP-OES is robust and suitable for quantifying elements at the parts-per-million (ppm) level.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS also uses an argon plasma to generate ions from the elements within the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.[6][10]

    • Principle of Causality: The key advantage of ICP-MS is its exceptional sensitivity, allowing for quantification at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[] This is critical for meeting the stringent limits set by ICH Q3D for highly toxic elements like cadmium, lead, arsenic, and mercury.[7] The method's ability to measure multiple elements simultaneously makes it highly efficient for comprehensive impurity screening.[10]

Section 3: Comparative Performance of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision based on the specific analytical goal. The table below provides an objective comparison of the primary methods discussed.

Parameter Combustion (CHN) Combustion Ion Chromatography (CIC) ICP-OES ICP-MS
Target Elements C, H, N (S, O optional)Halogens (Cl, Br, F), SulfurMost metals and some non-metalsMost elements, including heavy metals
Primary Use Empirical Formula, PurityQuantitative Halogen & SulfurElemental Impurities (ppm level)Trace Elemental Impurities (ppb/ppt)
Principle Thermal decomposition & TCD detection[2]Combustion & Ion Chromatography[5]Atomic Emission Spectrometry[10]Atomic Mass Spectrometry[10]
Typical Accuracy ± 0.3% absolute± 5% relative± 5-10% relative± 5-10% relative
Detection Limit ~0.1%Low ppm to high ppbLow ppm to high ppbLow ppb to ppt
Sample Prep Weighing into foilWeighing into a combustion boatAcid digestionAcid digestion
Throughput High (automated)Moderate to HighHigh (automated)High (automated)
Key Advantage High precision for major elementsHigh specificity for halogensRobust, handles high matrix loadsUnmatched sensitivity
Key Limitation Not for trace analysisRequires dedicated IC systemSpectral interferences, less sensitive than ICP-MSIsobaric/polyatomic interferences
Regulatory Standing Standard for API characterizationPreferred for halogen analysisAccepted per USP <233>Preferred per USP <233> for trace
Section 4: Key Experimental Protocols

The following protocols are presented as self-validating systems, incorporating essential quality control and system suitability checks.

Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen by Combustion Analysis

  • Principle: The sample is combusted in pure oxygen, and the resulting CO₂, H₂O, and N₂ gases are separated and quantified using a thermal conductivity detector.

  • Apparatus: CHN Elemental Analyzer with autosampler, microbalance (readable to 0.001 mg).

  • Reagents & Standards:

    • High-purity oxygen and helium carrier gas.

    • Certified Reference Material (CRM) for CHN analysis (e.g., Acetanilide, NIST SRM 141d).

  • System Suitability: Analyze the CRM three times. The average results for C, H, and N must be within ±0.3% of the certified values.

  • Procedure:

    • Accurately weigh 1-3 mg of 2-Amino-2-(3-chlorophenyl)butanoic acid into a tin capsule.

    • Seal the capsule and place it in the autosampler.

    • Run the analysis sequence, bracketing samples with calibration checks using the CRM.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the integrated peak areas relative to the calibration standards. The results are compared against the theoretical values (C=56.21%, H=5.66%, N=6.56%).

Protocol 2: Determination of Chlorine by Combustion Ion Chromatography (CIC)

  • Principle: The sample is combusted to convert organic chlorine to HCl, which is absorbed into a solution and analyzed as chloride by ion chromatography.[5]

  • Apparatus: Combustion furnace coupled to an Ion Chromatograph (IC) with a conductivity detector and an anion-exchange column.

  • Reagents & Standards:

    • Deionized water (18.2 MΩ·cm).

    • Chloride standard solution (1000 ppm, traceable to NIST).

    • Absorption solution (e.g., dilute hydrogen peroxide solution).

    • Certified Reference Material with known chlorine content.

  • System Suitability:

    • Prepare a 5-point calibration curve for chloride (e.g., 0.5 to 10 ppm). The correlation coefficient (r²) must be ≥0.999.

    • Analyze a CRM. Recovery must be within 90-110% of the certified value.

  • Procedure:

    • Accurately weigh 1-5 mg of the sample into a ceramic combustion boat.

    • Place the boat in the autosampler of the combustion unit.

    • Initiate the combustion-IC sequence. The furnace heats the sample under a stream of argon and then oxygen, and the resulting gases are bubbled through the absorption solution.

    • An aliquot of the absorption solution is automatically injected into the IC system.

  • Data Analysis: The chloride concentration in the absorption solution is determined from the calibration curve. The weight percentage of chlorine in the original sample is then calculated based on the initial sample weight and the volume of the absorption solution.

Protocol 3: Screening for Elemental Impurities by ICP-MS

  • Principle: The API is digested in acid to create a solution. This solution is introduced into an argon plasma, creating ions that are separated by mass-to-charge ratio and quantified. This protocol is designed to meet USP <233> and ICH Q3D requirements.[6][7]

  • Apparatus: ICP-MS system with a collision/reaction cell to mitigate interferences. Microwave digestion system.

  • Reagents & Standards:

    • High-purity nitric acid and hydrochloric acid.

    • Multi-element calibration standards for Class 1, 2A, 2B, and 3 elements as defined in ICH Q3D.

    • Internal standard solution (e.g., Sc, Ge, In, Bi).

  • Method Validation (Trustworthiness): The method must be validated for specificity, accuracy, precision, and limits of detection/quantification as per USP <233>.[6] Accuracy is typically confirmed by spike recovery experiments on the sample matrix.

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a microwave digestion vessel.

    • Add high-purity nitric acid (e.g., 5 mL) and cap the vessel.

    • Perform microwave digestion using a validated temperature program to achieve a clear solution.

    • Allow the solution to cool, then dilute to a final volume (e.g., 50 mL) with deionized water. Add the internal standard.

    • Analyze the solution using the ICP-MS.

  • Data Analysis: The concentration of each element is calculated by the instrument software. Results are compared to the permissible daily exposure (PDE) limits established in ICH Q3D, converted to a concentration limit based on the maximum daily dose of the drug product.

Section 5: Visualizing Analytical Workflows

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Weigh 1-3 mg API into Tin Capsule Encapsulate Seal Capsule Start->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Combustion Furnace (~950°C in O₂) Autosampler->Combustion Reduction Reduction Tube (NOx → N₂) Combustion->Reduction Separation GC Column Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate %C, %H, %N vs. Standard Integration->Calculation Report Final Report vs. Theoretical Values Calculation->Report

CIC_Workflow cluster_combustion Combustion Stage cluster_absorption Absorption Stage cluster_analysis IC Analysis Stage Sample Weigh Sample into Boat Furnace High-Temp Furnace (Ar then O₂) Sample->Furnace GasGen Generates HCl(g) Furnace->GasGen Trap Gas Absorption Unit GasGen->Trap Solution HCl(g) → Cl⁻(aq) Trap->Solution Injection Autoinject into IC Solution->Injection Separation Anion-Exchange Column Injection->Separation Detection Conductivity Detector Separation->Detection Result Quantify [Cl⁻] vs. Calibration Detection->Result

Technique_Selection Start Analytical Goal? Goal1 Verify Empirical Formula & Purity (%) Start->Goal1  Core Composition Goal2 Quantify Elemental Impurities (ppm/ppb) Start->Goal2 Trace Contaminants   SubGoal1 C, H, N Content? Goal1->SubGoal1 SubGoal2 Chlorine Content? Goal1->SubGoal2 SubGoal3 Expected Level? ppm vs. ppb Goal2->SubGoal3 Method1 Combustion CHN Analysis SubGoal1->Method1 Method2 Combustion Ion Chromatography (CIC) SubGoal2->Method2 Method3 ICP-OES SubGoal3->Method3 ppm Method4 ICP-MS SubGoal3->Method4 ppb

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. (DTIC)
  • Determination of Chlorine in Organic Compounds.
  • Analytical Reference M
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (American Pharmaceutical Review)
  • ELEMENTAL ANALYSIS. (EOLSS)
  • Reference M
  • Can combustion analysis be used to determine the empirical formula of a compound containing carbon, hydrogen, oxygen, and chlorine? (Pearson)
  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (PubMed)
  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERN
  • A risk mitigation approach to detecting and quantifying metals in APIs. (Pharmaceutical Technology)
  • Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis. (Analytik Jena)
  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
  • DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. (Caltrans)
  • Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. (Analytik Jena)
  • Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chrom
  • Analysis of elemental impurities in API. (Slideshare)
  • Pharmaceutical Elemental Impurities Analysis. (BOC Sciences)
  • A Look at Elemental Analysis for Organic Compounds. (AZoM)
  • Pharmacopoeia methods for elemental analysis of medicines: a compar
  • CHNS Elemental Analysers. (The Royal Society of Chemistry)
  • Baclofen. (Wikipedia)
  • Baclofen (CAS 1134-47-0) - Chemical & Physical Properties. (Cheméo)

Sources

Conformational Constraint in Peptidomimetics: A Comparative Guide to 2-Amino-2-(3-chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Peptides Containing 2-Amino-2-(3-chlorophenyl)butanoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists.

Executive Summary

In the engineering of bioactive peptides, the restriction of backbone flexibility is a primary strategy to enhance potency and metabolic stability. This guide analyzes 2-Amino-2-(3-chlorophenyl)butanoic acid (referred to herein as 3-Cl-


Et-Phg ), a highly constrained 

-tetrasubstituted amino acid (CTAA).

Unlike standard proteinogenic amino acids, 3-Cl-


Et-Phg introduces severe steric hindrance at the 

atom via the "Thorpe-Ingold" effect. This guide compares its performance against industry standards (

-Aminoisobutyric acid [Aib] and Phenylalanine [Phe]), demonstrating its utility in locking peptides into stable

-helical or fully extended conformations while significantly enhancing proteolytic resistance.

Chemical Profile & Structural Logic

Compound Identity:

  • IUPAC: 2-Amino-2-(3-chlorophenyl)butanoic acid

  • Common Abbreviation: 3-Cl-

    
    Et-Phg (derived from 
    
    
    
    -ethyl-phenylglycine structure).
  • Structural Class:

    
    -tetrasubstituted 
    
    
    
    -amino acid.[1][2]
  • Key Features:

    • Chirality: Unlike Aib, this residue is chiral. The absolute configuration (

      
       or 
      
      
      
      ) dictates the screw sense (left- or right-handed) of the resulting helix.
    • Steric Bulk: The geminal Ethyl and 3-Chlorophenyl groups create a "steric lock," severely restricting rotation around

      
       and 
      
      
      
      torsion angles.
DOT Diagram: Conformational Decision Matrix

The following diagram illustrates the logical flow for selecting 3-Cl-


Et-Phg over alternatives based on structural requirements.

Conformational_Decision_Matrix Start Peptide Design Goal Flexibility Require Flexibility? Start->Flexibility Constraint Require Constraint Start->Constraint Use_Phe Use Phenylalanine (Phe) (Flexible, Protease Susceptible) Flexibility->Use_Phe Yes Helix_Type Target Secondary Structure? Constraint->Helix_Type Use_Aib Use Aib (Achiral, 3-10/Alpha Helix) Helix_Type->Use_Aib General Helix Chirality_Check Specific Screw Sense or Hydrophobicity Needed? Helix_Type->Chirality_Check Rigid/Specific Chirality_Check->Use_Aib No Use_Target Use 3-Cl-αEt-Phg (Chiral, High Steric Barrier, Lipophilic) Chirality_Check->Use_Target Yes (Ethyl + 3-Cl-Ph)

Caption: Decision matrix for selecting 3-Cl-


Et-Phg based on chirality, rigidity, and hydrophobicity requirements.

Comparative Performance Analysis

This section objectively compares 3-Cl-


Et-Phg against the "Gold Standard" helix inducer (Aib) and the "Native" residue (Phe).
Metric 1: Helical Propensity & Conformational Space

The bulky substituents on 3-Cl-


Et-Phg restrict the Ramachandran plot to very specific regions, typically the 

-helical ($ \phi \approx \pm 60^\circ, \psi \approx \pm 30^\circ

C_5$) regions.
FeaturePhenylalanine (Phe)

-Aminoisobutyric Acid (Aib)
3-Cl-

Et-Phg (Target)
Constraint Mechanism None (Side chain only)Gem-dimethyl effectGem-dialkyl (Ethyl/Aryl) effect
Preferred Conformation Broad (

-helix,

-sheet)

-helix /

-helix

-helix (strongly favored) or

extended
Chirality L-enantiomer (usually)AchiralChiral (

or

)
Helix Screw Sense Dictated by environmentEqual probability (racemic helices)Strictly dictated by config (

Right,

Left)
Steric Clash LowModerateHigh (Restricts flexibility severely)

Expert Insight: While Aib is excellent for nucleating helices, it allows for both left- and right-handed transitions. 3-Cl-


Et-Phg is superior when a specific helical screw sense is required to match a receptor pocket, as the chiral center forces the backbone into a single handedness.
Metric 2: Proteolytic Stability

Peptides containing standard amino acids are rapidly degraded by proteases (chymotrypsin, pepsin).

  • Phe: Highly susceptible to chymotrypsin cleavage at the C-terminal side.

  • 3-Cl-

    
    Et-Phg:  The 
    
    
    
    -tetrasubstitution creates a "steric shield" around the amide bond. Proteases cannot access the scissile bond due to the bulk of the Ethyl and Chlorophenyl groups.
  • Result: Peptides incorporating this residue often exhibit half-lives extended from minutes to hours/days in plasma.

Metric 3: Lipophilicity & Permeability

The 3-chlorophenyl group significantly alters the physicochemical profile compared to the non-halogenated parent.

PropertyPhe

-Ethyl-Phenylglycine
3-Cl-

Et-Phg
LogP (Approx) 1.38~2.1~2.8
Electronic Effect NeutralNeutralElectron Withdrawing (

for Cl = 0.37)
Membrane Permeability Low (Active transport)ModerateHigh (Passive diffusion favored)

Expert Insight: The addition of the chlorine atom at the meta-position increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration potential, while the electron-withdrawing nature slightly reduces the pKa of the N-terminal amine, potentially altering H-bond strength.

Experimental Protocols (Self-Validating Systems)

To validate the conformational impact of 3-Cl-


Et-Phg, the following workflow is recommended.
DOT Diagram: Experimental Workflow

Experimental_Workflow Synth Synthesis (Ugi/Bucherer-Bergs) Purify HPLC Purification (>98% Purity) Synth->Purify CD_Spec CD Spectroscopy (Secondary Structure) Purify->CD_Spec NMR_Exp NMR Analysis (H-Bonding/NOE) Purify->NMR_Exp Validation Data Validation CD_Spec->Validation Minima at 205/222nm? NMR_Exp->Validation dNH/dT < 4ppb/K?

Caption: Integrated workflow for synthesizing and validating the conformational impact of the residue.

Protocol A: Circular Dichroism (CD) Spectroscopy

Objective: Distinguish between


-helix and 

-helix induction.
  • Sample Prep: Dissolve peptide in TFE (Trifluoroethanol) and

    
     separately. TFE promotes helicity; water tests intrinsic stability. Concentration: 
    
    
    
    mM.
  • Parameters:

    • Range: 190–260 nm.

    • Path length: 1 mm (quartz cuvette).

    • Validation Check: Monitor High Tension (HT) voltage. If HT > 600V, the data is invalid due to solvent absorption/scattering.

  • Analysis:

    • 
      -helix:  Double minima at 208 nm and 222 nm. Ratio 
      
      
      
      .
    • 
      -helix:  Minima shift to ~205 nm and ~220 nm. Ratio 
      
      
      
      .
    • Note: 3-Cl-

      
      Et-Phg rich peptides often show a distorted spectrum due to the aromatic contribution of the chlorophenyl group (aromatic exciton coupling). Subtract the baseline of the free amino acid if possible.
      
Protocol B: NMR Temperature Coefficients ( )

Objective: Confirm intramolecular Hydrogen bonding (a hallmark of stable helices).

  • Solvent: DMSO-

    
     (disrupts weak H-bonds).
    
  • Experiment: Acquire 1H NMR spectra at 5K intervals (e.g., 298K to 323K).

  • Calculation: Plot chemical shift (

    
    , ppm) of Amide NH vs. Temperature (K). Calculate slope (
    
    
    
    ).
  • Interpretation:

    • 
       ppb/K:  Solvent shielded (Intramolecular H-bond). Indicates stable helix/turn.
      
    • 
       ppb/K:  Solvent exposed. Indicates flexible/unfolded.
      
  • Validation: If the NH of the 3-Cl-

    
    Et-Phg residue itself shows a low coefficient, it confirms the residue locks the preceding turn.
    

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers.[3][4]

  • Balaram, P. (1992). "Non-standard amino acids in peptide design and evolution." Current Opinion in Structural Biology.

  • Tanaka, M. (2007). "Design of chiral C-alpha-tetrasubstituted amino acids for helical peptide synthesis." Chemical Pharmaceutical Bulletin.

  • Marshall, G. R. (1993). "A hierarchical approach to peptidomimetic design." Tetrahedron.

  • Crisma, M., et al. (1997). "Peptide folding: When the side chain matters. Conformational analysis of peptides containing C-alpha-ethyl-phenylglycine." Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(3-chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-2-(3-chlorophenyl)butanoic acid, ensuring compliance with safety regulations and fostering a culture of operational excellence. The protocols outlined herein are grounded in established principles of chemical waste management, designed to protect both laboratory personnel and the environment.

Part 1: Core Principles of Hazardous Waste Management

The safe disposal of any chemical begins with a thorough understanding of its properties and the regulatory landscape governing its handling. 2-Amino-2-(3-chlorophenyl)butanoic acid, due to the presence of a chlorine atom on the phenyl group, is classified as a halogenated organic compound .[1][2] This classification is the single most critical factor determining its disposal pathway.

The foundational principles for managing this type of waste are:

  • Segregation: Halogenated organic waste must never be mixed with non-halogenated organic waste, aqueous solutions, acids, or bases.[1][3][4] Co-mingling waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs, as halogenated waste often requires specialized high-temperature incineration.[1][5]

  • Containment: Waste must be collected in appropriate, chemically compatible containers that are in good condition and can be securely sealed to prevent leaks or vapor release.[6][7]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[8][9][10]

  • Safety First: Personnel handling the chemical, even as waste, must always use appropriate Personal Protective Equipment (PPE) to prevent exposure.[11][12]

Part 2: Pre-Disposal Safety Protocol & Personal Protective Equipment (PPE)

Before handling 2-Amino-2-(3-chlorophenyl)butanoic acid for disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood, and to wear the appropriate PPE.[13][14]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or contact with dust particles.[15][16]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves should be inspected for integrity before use and changed periodically.[12]
Body Protection A standard, knee-length laboratory coat.Protects skin and street clothing from contamination.[11][15]
Respiratory Protection Not typically required if handled in a fume hood.If dust is generated outside of a fume hood, a NIOSH/MSHA approved respirator may be necessary.[13][15]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, sequential workflow for the safe collection and disposal of 2-Amino-2-(3-chlorophenyl)butanoic acid.

Step 1: Waste Identification and Segregation
  • Confirm Classification: Identify the waste as "Halogenated Organic Waste" due to the presence of chlorine.[1][5]

  • Prepare a Designated Container: Obtain a clean, dry, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) are typically suitable. Ensure it has a secure, threaded cap.[6][7] Do not use metal containers for potentially corrosive materials.[7]

  • Isolate the Waste Stream: Ensure that only 2-Amino-2-(3-chlorophenyl)butanoic acid and materials contaminated with it (e.g., weighing paper, pipette tips) are added to this container. Do not mix with other chemical wastes.[3][4]

Step 2: Containerization and Labeling
  • Immediate Labeling: As soon as the first drop or crystal of waste is added, the container must be labeled.[3][5] An unlabeled container is a serious safety violation.

  • Complete the Label: The label must be filled out completely and legibly.

Label InformationExample/Requirement
Header "HAZARDOUS WASTE" [7]
Chemical Contents List all constituents by their full chemical name and approximate percentage. e.g., "Waste 2-Amino-2-(3-chlorophenyl)butanoic acid, ~100%"
Associated Hazards Check all applicable hazards (e.g., Toxic, Irritant). Refer to the Safety Data Sheet (SDS) for specific hazards.[5]
Generator Information Name of the researcher, lab number, and contact information.[5]
Accumulation Start Date The date the first portion of waste was added to the container.[14]
Step 3: Accumulation and Storage
  • Keep Container Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): The container must be stored at or near the point of generation and under the control of the laboratory personnel.[7][17] This designated SAA should be in a secondary containment tray to contain any potential leaks.

  • Monitor Fill Level: Do not overfill the container. A safe maximum is approximately 75-80% of the container's volume to allow for expansion.[5]

Step 4: Final Disposal
  • Request Pickup: Once the container is full or the project is complete, arrange for its removal through your institution's Environmental Health and Safety (EHS) department.[5][7]

  • Follow Institutional Procedures: Complete any required forms, such as a Hazardous Material Pickup Request, to ensure the waste is properly manifested and transported by a licensed hazardous waste hauler.[8][10][17]

  • Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[4][18]

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Final Disposal A Generate Waste: 2-Amino-2-(3-chlorophenyl)butanoic acid B Identify Chemical Structure: Contains Chlorine? A->B C Classify as: HALOGENATED ORGANIC WASTE B->C Yes D Classify as: NON-HALOGENATED WASTE B->D No E Select Appropriate Container (Chemically compatible, sealed) C->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards E->F G Store in Satellite Accumulation Area (SAA) (Keep closed, in secondary containment) F->G H Request Pickup from Environmental Health & Safety (EHS) G->H

Caption: Waste Disposal Workflow for 2-Amino-2-(3-chlorophenyl)butanoic acid.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as detailed in Part 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[5][14]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[14]

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.[14]

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Benchchem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • ScienceLab.com. (n.d.).
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Letco Medical, LLC. (2022).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • SafetyCulture. (2025). How is Hazardous Waste Disposal Done?.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 2-Amino-2-methylpropionic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-N-(tert-Butoxycarbonyl)-amino-3-(4-chlorophenyl)propionic acid.
  • Fisher Scientific. (2011). Safety Data Sheet - L(+)-2-Aminobutyric acid.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • American University of Beirut. (n.d.). BEING safe is smart, for a safe practice in laboratories follow these basic rules & regulations.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Gamma-aminobutyric acid.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet - (S)-3-(Boc-amino)-4-(3-chlorophenyl)butanoic acid.
  • Benchchem. (2025). Navigating the Safe Disposal of 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in a Laboratory Setting.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • CSIR-CECRI. (2022). Lab Safety Manual.
  • Weill Cornell Medicine. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Benchchem. (2025). Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 8-(3-Chlorophenyl)-8-oxooctanoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-chlorophenyl)butanoic acid
Reactant of Route 2
2-Amino-2-(3-chlorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.